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Core Science & Biosynthesis

Foundational

Therapeutic applications of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine in medicinal chemistry

This guide details the medicinal chemistry, pharmacology, and research applications of the (3S,4R)-3-Methyl-4-N-phenylamino-piperidine scaffold. This specific stereoisomer is the immediate precursor to (-)-cis-3-methylfe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry, pharmacology, and research applications of the (3S,4R)-3-Methyl-4-N-phenylamino-piperidine scaffold. This specific stereoisomer is the immediate precursor to (-)-cis-3-methylfentanyl and a critical pharmacophore for mapping the stereochemical constraints of the Mu-Opioid Receptor (MOR).

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The molecule (3S,4R)-3-Methyl-4-N-phenylamino-piperidine (hereafter referred to as (3S,4R)-MAP ) represents a high-affinity scaffold in the 4-anilidopiperidine class. While its enantiomer, the (3R,4S)-isomer, leads to the ultra-potent (+)-cis-3-methylfentanyl (approx. 6000x morphine potency), the (3S,4R)-MAP core yields the (-)-cis series.

This isomer is not merely a "less potent" byproduct; it is a vital tool for conformational restriction studies and receptor kinetics mapping . By locking the piperidine ring into a specific chair conformation, this scaffold allows researchers to probe the precise steric tolerance of the MOR orthosteric binding pocket, facilitating the design of "soft drugs" (short-acting anesthetics) and biased agonists with improved safety profiles.

Chemical Foundation & Stereochemistry

The "Magic Methyl" Effect

The introduction of a methyl group at the C3 position of the fentanyl scaffold creates two chiral centers (C3 and C4), resulting in cis/trans geometric isomers and their respective enantiomers.

  • Conformational Locking: The C3-methyl group sterically hinders ring inversion, locking the piperidine into a rigid chair conformation.

  • Cis-Configuration: In the (3S,4R) isomer, the C3-methyl and C4-amino groups are cis to each other.[1] This configuration forces the bulky N-phenyl group into an equatorial or axial orientation that dictates receptor fit.

  • Potency Differential:

    • (3R,4S) [leads to (+)-cis]: Optimal fit; binds pseudoirreversibly to MOR.

    • (3S,4R) [leads to (-)-cis]: Sub-optimal but high affinity; retains reversibility. This "reversibility" is the therapeutic key, reducing the risk of overdose-refractory respiratory depression compared to the (+)-isomer.

Synthesis & Resolution Protocol

The synthesis requires strict enantiocontrol. The industry-standard "Janssen-Gupta" hybrid method with tartaric acid resolution is described below.

Experimental Protocol: Enantioselective Synthesis of (3S,4R)-MAP

Step 1: Precursor Assembly

  • Reactants: 1-benzyl-3-methyl-4-piperidone + Aniline.

  • Conditions: Reflux in Toluene with p-TsOH (Dean-Stark trap) to form the imine (Schiff base).

  • Reduction: Reduce imine with NaBH₄ in MeOH to yield racemic cis/trans-1-benzyl-3-methyl-4-anilinopiperidine .

Step 2: Isolation of the Cis-Isomer

  • Treat the crude mixture with Oxalic acid or Maleic acid .

  • Filtration: The cis-isomer salts crystallize preferentially. Recrystallize from Acetone/EtOH to obtain pure cis-racemate (±).

Step 3: Optical Resolution (The Critical Step) To isolate the specific (3S,4R) enantiomer:

  • Dissolve the cis-racemate free base in hot methanol.

  • Add (-)-Di-O,O'-p-toluoyl-L-tartaric acid (L-DTTA).

  • Crystallization: Allow to stand at 4°C for 24h. The diastereomeric salt of the (3S,4R) amine precipitates.

  • Liberation: Treat the salt with 1N NaOH and extract with DCM.

  • Validation: Check optical rotation (

    
    ) and chiral HPLC.
    

SynthesisWorkflow cluster_0 Step 1: Core Assembly cluster_1 Step 2: Isomer Separation cluster_2 Step 3: Chiral Resolution Reactants 1-Benzyl-3-methyl-4-piperidone + Aniline Imine Schiff Base Intermediate Reactants->Imine Reflux/Toluene Racemate Racemic (cis/trans) Mixture Imine->Racemate NaBH4 Reduction CisSelect Crystallization (Oxalate Salt) Racemate->CisSelect Stereoselective Salting PureCis Pure (±)-Cis Intermediate CisSelect->PureCis Filtration Resolution (-)-DTTA Resolution PureCis->Resolution L-DTTA Target (3S,4R)-MAP (Target Isomer) Resolution->Target Base Liberation

Figure 1: Synthetic workflow for the isolation of the (3S,4R)-3-Methyl-4-anilinopiperidine scaffold.

Pharmacology: The "Reversible" Super-Agonist

Binding Affinity & Kinetics

The therapeutic value of the (3S,4R) isomer lies in its distinct kinetic profile compared to its "super-potent" enantiomer.

Parameter(3R,4S)-Isomer (Toxic Reference)(3S,4R)-Isomer (Therapeutic Target) Implication
Potency (vs Morphine) ~6000x~50-120x High potency but manageable dosing window.
Receptor Binding Pseudoirreversible (Wash-resistant)Reversible Easier reversal with Naloxone in overdose scenarios.
Lipophilicity (LogP) High (Rapid BBB crossing)High Fast onset of action (ideal for anesthesia).
Metabolic Stability High (C3-Me blocks metabolism)High Prolonged duration unless derivatized (e.g., esters).
Signaling Pathways

The (3S,4R)-MAP scaffold acts as a potent agonist at the Mu-Opioid Receptor (MOR) .

  • G-Protein Coupling: Activation leads to

    
     dissociation, inhibiting Adenylyl Cyclase (AC) and reducing cAMP levels (Analgesia).
    
  • Beta-Arrestin Recruitment: Unlike morphine, 4-anilidopiperidines often recruit

    
    -arrestin strongly, leading to receptor internalization and respiratory depression.
    
    • Research Application: The (3S,4R) scaffold is currently used to synthesize biased ligands (e.g., by modifying the N-phenethyl chain) to decouple analgesia from respiratory depression.

SignalingPathway cluster_G Analgesia Pathway cluster_Arr Side Effect Pathway Ligand (3S,4R)-MAP Derivative MOR Mu-Opioid Receptor Ligand->MOR Stereoselective Binding Gi Gi/o Protein Activation MOR->Gi B_Arr Beta-Arrestin Recruitment MOR->B_Arr Biased? AC Adenylyl Cyclase Inhibition Gi->AC Inhibits K_Channel GIRK Channel Activation Gi->K_Channel Analgesia Pain Relief (Hyperpolarization) K_Channel->Analgesia Internal Receptor Internalization B_Arr->Internal RespDep Respiratory Depression Internal->RespDep

Figure 2: Signal transduction pathways activated by the (3S,4R)-MAP scaffold.

Therapeutic Applications & Research Utility

Design of Short-Acting Anesthetics (Soft Drugs)

The (3S,4R)-MAP scaffold is a prime candidate for "Soft Drug" design, similar to Remifentanil .

  • Strategy: Incorporate a metabolically labile ester group into the N-substituent (e.g., at the 4-position of the N-phenethyl chain).

  • Mechanism: The high intrinsic affinity of the (3S,4R) core ensures rapid onset, while the ester allows for rapid hydrolysis by plasma esterases.

  • Benefit: This creates a potent analgesic with a context-sensitive half-life of minutes, ideal for TIVA (Total Intravenous Anesthesia) where rapid recovery is required.

Probing the "Address" and "Message" Domains

In the "Message-Address" concept of opioid binding:

  • Message: The 4-anilinopiperidine core (provides efficacy).[2][3]

  • Address: The N-substituent (provides selectivity).

  • Application: Researchers use the (3S,4R) core as a rigid "Message" unit. Because it is less prone to the "allosteric-like" locking seen with the (3R,4S) isomer, it is more sensitive to changes in the "Address" domain. This makes it a superior tool for screening novel N-substituents for Delta or Kappa receptor selectivity.

Precursor to Ohmefentanyl Stereoisomers

The (3S,4R)-MAP is the starting material for specific isomers of Ohmefentanyl (


-hydroxy-3-methylfentanyl).
  • F8404 (Ohmefentanyl isomer): Known for exceptional selectivity.

  • Synthesis: Reaction of (3S,4R)-MAP with styrene oxide yields specific

    
    -hydroxy isomers used to map the secondary hydrophobic pocket of the MOR.
    

Safety & Handling (Critical)

Although the (3S,4R) isomer is less potent than its enantiomer, it remains ~50-100x more potent than morphine .

  • Containment: All synthesis must occur in a Class II Biosafety Cabinet or Glovebox.

  • Deactivation: Surfaces must be treated with Chlorox (bleach) or strong oxidation agents to degrade the scaffold.

  • Antidote: Naloxone must be immediately available. Note that while (3S,4R) is reversible, high doses may still require continuous Naloxone infusion due to lipophilic depot effects.

References

  • Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity. Yao Xue Xue Bao. 1993. Link

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry. 1991. Link

  • Ohmefentanyl and its stereoisomers: Chemistry and Pharmacology. RTI International / NIDA. Link

  • Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs. Journal of Forensic Sciences. Link

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. 2023. Link

Sources

Exploratory

CAS number and molecular weight of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine

An In-Depth Technical Guide to (3S,4R)-3-Methyl-4-N-phenylamino-piperidine: Synthesis, Characterization, and Applications Introduction: The Significance of the 4-Anilinopiperidine Scaffold The piperidine ring is a fundam...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3S,4R)-3-Methyl-4-N-phenylamino-piperidine: Synthesis, Characterization, and Applications

Introduction: The Significance of the 4-Anilinopiperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif, forming the structural core of numerous pharmaceuticals and alkaloids.[1] Its derivatives are integral to over twenty classes of drugs, highlighting their importance in medicinal chemistry.[1] Within this broad family, the 4-anilinopiperidine substructure holds particular prominence as the foundational backbone for a class of potent synthetic opioids, most notably fentanyl and its analogues.[2][3]

The compound of interest, (3S,4R)-3-Methyl-4-N-phenylamino-piperidine, represents a specific stereoisomer of a core scaffold that is crucial for the development of centrally acting analgesics. The precise stereochemistry at the 3 and 4 positions of the piperidine ring, along with the nature of substituents on the piperidine nitrogen and the aniline ring, critically influences the pharmacological activity, potency, and receptor selectivity of these molecules.[4] This guide provides a detailed exploration of the chemical properties, synthesis, and analytical characterization of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine, a key building block for researchers in drug discovery and development.

Chemical Properties and Identification

A specific Chemical Abstracts Service (CAS) number for the unsubstituted (3S,4R)-3-Methyl-4-N-phenylamino-piperidine is not readily found in public databases, which often list more complex, substituted derivatives. However, its fundamental properties can be derived from its chemical structure.

PropertyValue
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
IUPAC Name (3S,4R)-3-Methyl-N-phenylpiperidin-4-amine
Core Scaffold 4-Anilinopiperidine

Synthesis and Mechanistic Rationale

The synthesis of substituted piperidines is a well-established field in organic chemistry, with numerous strategies available.[1] For the stereospecific synthesis of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine, a common and effective approach involves the reductive amination of a chiral piperidone precursor. This method is widely used for creating analogues in the fentanyl series.[5]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a suitable chiral precursor, such as (R)-3-methyl-4-piperidone. The protection of the piperidine nitrogen is a critical first step to prevent side reactions and to control reactivity during subsequent transformations. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its stability and ease of removal under acidic conditions.[6][7]

The key step is the diastereoselective reductive amination of the N-Boc protected ketone with aniline. The choice of reducing agent is crucial for controlling the stereochemical outcome. Subsequent deprotection of the Boc group yields the final target compound.

G cluster_0 Step 1: Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection A (R)-3-Methyl-4-piperidone B N-Boc-(3R)-3-Methyl-4-piperidone A->B (Boc)₂O, Base C N-Boc-(3S,4R)-3-Methyl-4-N-phenylamino-piperidine B->C Aniline, NaBH(OAc)₃ D (3S,4R)-3-Methyl-4-N-phenylamino-piperidine C->D TFA or HCl

Caption: Proposed synthetic workflow for (3S,4R)-3-Methyl-4-N-phenylamino-piperidine.

Experimental Protocol: A Self-Validating System

Step 1: N-Boc Protection of (R)-3-Methyl-4-piperidone

  • Dissolve (R)-3-Methyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (1.2 eq), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Validation: The reaction progress is monitored by TLC. Successful protection is confirmed by the appearance of a new, less polar spot corresponding to the N-Boc protected product. The product can be purified by column chromatography.

Step 2: Diastereoselective Reductive Amination

  • To a solution of N-Boc-(3R)-3-Methyl-4-piperidone (1.0 eq) in dichloroethane (DCE), add aniline (1.1 eq).

  • Stir the mixture for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This mild reducing agent is often effective in achieving high diastereoselectivity.

  • Stir the reaction at room temperature overnight.

  • Validation: Monitor the reaction by LC-MS to confirm the formation of the desired product mass. The crude product's stereochemistry can be initially assessed by NMR, with final confirmation after purification.

Step 3: N-Boc Deprotection

  • Dissolve the purified N-Boc-(3S,4R)-3-Methyl-4-N-phenylamino-piperidine (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Validation: The completion of the reaction is confirmed by the disappearance of the starting material on a TLC plate. The product is typically isolated as a salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized if the free base is required.

Structural Elucidation and Purity Assessment

A comprehensive suite of analytical techniques is required to confirm the identity, purity, and stereochemistry of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The relative stereochemistry (cis/trans) of the methyl and phenylamino groups can be determined by analyzing coupling constants and through 2D NMR experiments like NOESY.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product, a chiral HPLC method must be developed. This is critical to ensure the product is the desired (3S,4R) enantiomer.

Applications in Drug Discovery

The (3S,4R)-3-Methyl-4-N-phenylamino-piperidine core is a valuable starting material for the synthesis of novel therapeutic agents, particularly in the field of analgesia.[4] The secondary amine on the piperidine ring and the phenylamino group are both amenable to further chemical modification.

G A (3S,4R)-3-Methyl-4-N-phenylamino-piperidine B N-Alkylation/Acylation (Piperidine Nitrogen) A->B C N-Acylation (Anilino Nitrogen) A->C D Novel Analgesics (e.g., Fentanyl Analogues) B->D C->D E Other CNS-Active Agents D->E

Caption: Potential derivatization pathways for drug discovery.

Researchers can introduce various substituents at these positions to modulate the compound's affinity and selectivity for different opioid receptors (μ, δ, κ) or to explore other biological targets.[2] For instance, acylation of the anilino nitrogen and alkylation of the piperidine nitrogen are key steps in the synthesis of fentanyl and its highly potent derivatives.[3] The stereochemistry of the 3-methyl group, as seen in cis- and trans-3-methylfentanyl analogues, has been shown to have a profound impact on analgesic potency.[4] This makes stereochemically pure building blocks like (3S,4R)-3-Methyl-4-N-phenylamino-piperidine highly valuable for structure-activity relationship (SAR) studies.

References

  • China Low Price (3S,4R)-3-Methyl-1-Phenethyl-4-Phenylamino-Piperidine-4-Carboxylic Acid Manufacturers, Suppliers - Factory Direct Wholesale - GlobalChemMall. (n.d.).
  • Zimmerman, D. M., et al. (1987). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 30(3), 551-555.
  • Orazzhanov, B., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4987.
  • SIELC Technologies. (2018). Methyl cis-(+)-3-methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxylate.
  • Ujváry, I. (2019). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Journal of Medicinal Chemistry, 62(11), 5713-5743.
  • CymitQuimica. (n.d.). CAS 125541-22-2: 1-N-Boc-4-(Phenylamino)piperidine.
  • Fluorochem. (n.d.). (3S,4S)-3-AMINO-1-BOC-4-METHYLPIPERIDINE (CAS 1434126-96-1).
  • Drug Enforcement Administration. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register.
  • Helander, A., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 10, 293.
  • PubChem. (n.d.). Methyl 4-(phenylpropanylamino)piperidine-4-carboxylate hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester.
  • CN103664875A - Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. (2014).
  • United Nations Economic and Social Council. (2024). Note by the Secretariat on the proposed scheduling of 4-piperidone and 1-boc-4-piperidone.
  • LookChem. (n.d.). Cas 125541-22-2, 1-N-Boc-4-(Phenylamino)piperidine.
  • BOC Sciences. (n.d.). Piperidines.
  • WO2012066545A1 - An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (2012).
  • Kumar, A., et al. (2016). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 55B(1), 72-77.

Sources

Foundational

Stereochemical Divergence in Fentanyl Precursors: A Comparative Analysis of (3S,4R) and (3R,4R) 3-Methyl-4-N-phenylamino-piperidine

Executive Summary The synthesis of highly potent µ-opioid receptor (MOR) agonists, specifically 3-methylfentanyl and its analogs, relies entirely on the stereochemical architecture of its primary precursor: 3-methyl-4-N-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly potent µ-opioid receptor (MOR) agonists, specifically 3-methylfentanyl and its analogs, relies entirely on the stereochemical architecture of its primary precursor: 3-methyl-4-N-phenylamino-piperidine . The spatial orientation of the 3-methyl and 4-anilino groups on the piperidine ring dictates not only the thermodynamic stability of the intermediate but also the ultimate binding affinity of the active pharmaceutical ingredient (API) within the MOR hydrophobic pocket.

This whitepaper provides an in-depth technical analysis of the structural, synthetic, and pharmacological differences between two specific enantiomers of this precursor: the cis-configured (3S,4R) isomer and the trans-configured (3R,4R) isomer.

Stereochemical Architecture & Conformational Analysis

The piperidine ring adopts a chair conformation to minimize steric strain. The relative positions of the methyl group at C3 and the N-phenylamino (anilino) group at C4 create distinct geometric isomers.

The (3S,4R) Isomer: cis-Configuration

In the (3S,4R) absolute configuration, the 3-methyl and 4-anilino groups are situated on the same face of the piperidine ring, defining it as a cis-isomer (specifically, the precursor to cis-(-)-3-methylfentanyl) [1].

  • Conformational Reality: Due to the significant steric bulk of the anilino group, it preferentially occupies the equatorial position to avoid 1,3-diaxial interactions. Consequently, the 3-methyl group is forced into the axial position.

  • Implication: This equatorial-axial arrangement introduces inherent steric strain, making the cis-isomer thermodynamically less stable than its trans counterpart.

The (3R,4R) Isomer: trans-Configuration

In the (3R,4R) configuration, the substituents are on opposite faces of the ring, defining it as a trans-isomer (the precursor to trans-(-)-3-methylfentanyl) [1].

  • Conformational Reality: The trans geometry allows both the 3-methyl and 4-anilino groups to simultaneously occupy equatorial positions (diequatorial conformation).

  • Implication: This minimizes steric hindrance, making the (3R,4R) isomer the thermodynamically favored product regarding ring stability. However, as detailed in the synthesis section, kinetic factors during reduction override this thermodynamic preference.

Comparative Data Summary
Property(3S,4R) Isomer(3R,4R) Isomer
Geometric Configuration cistrans
Optical Rotation (Final API) Levorotatory (-)Levorotatory (-)
Preferred Chair Conformation Equatorial-Axial (4-N-Ph eq, 3-Me ax)Diequatorial (4-N-Ph eq, 3-Me eq)
Thermodynamic Stability Lower (due to axial methyl)Higher (diequatorial)
Synthesis Yield (NaBH₄ Reduction) Major Product (~66%)Minor Product (~33%)
Resolution Salt Fumarate / L-TartrateOxalate / D-Tartrate

Pharmacological Causality: The MOR Hydrophobic Pocket

The stereochemistry of 3-methyl-4-N-phenylamino-piperidine is not merely an academic curiosity; it is the fundamental determinant of the final drug's efficacy. When these intermediates are propionylated and phenethylated to form 3-methylfentanyl, their 3D structures interact differently with the µ-opioid receptor.

Molecular docking studies reveal that the MOR contains a highly specific hydrophobic pocket formed by transmembrane helices TM5, TM6, and TM7 (specifically residues Trp318, Ile322, Ile301, and Phe237) [2].

  • The (3S,4R) Pathway: The cis configuration projects the 3-methyl group directly into this hydrophobic pocket. While the (3S,4R) enantiomer is less potent than its (3R,4S) counterpart, it still maintains a high binding affinity due to favorable van der Waals interactions within this cleft.

  • The (3R,4R) Pathway: The trans configuration alters the trajectory of the 3-methyl group, causing steric clashes with Ile322. This misalignment prevents the molecule from adopting the optimal binding pose, drastically reducing the analgesic potency of the resulting trans-(-)-3-methylfentanyl compared to the cis variants.

Experimental Workflows: Synthesis, Separation, and Resolution

The isolation of pure (3S,4R) and (3R,4R) isomers requires a multi-stage, self-validating synthetic pipeline. The process exploits kinetic reduction, differential solubility, and chiral resolution.

G A 1-Benzyl-3-methyl-4-piperidone + Aniline B Schiff Base Intermediate (Imine Formation) A->B p-TsOH, -H2O C NaBH4 Reduction (Hydride Attack) B->C Stereoselective D cis-Isomers (Major) (3S,4R) & (3R,4S) C->D ~66% Yield E trans-Isomers (Minor) (3S,4S) & (3R,4R) C->E ~33% Yield

Fig 1. Stereoselective synthesis pathway of 3-methyl-4-N-phenylamino-piperidine isomers.

Protocol 1: Stereoselective Imine Reduction

Do not rely on thermodynamic equilibrium; exploit kinetic control.

  • Schiff Base Formation: React 1-benzyl-3-methyl-4-piperidone (1.0 eq) with aniline (1.1 eq) in toluene, using p-toluenesulfonic acid (0.05 eq) as a catalyst. Reflux at 110°C using a Dean-Stark trap to remove water.

    • Causality & Validation: Water removal drives the equilibrium toward the imine. Validate completion via IR spectroscopy: ensure the disappearance of the carbonyl stretch (1720 cm⁻¹) and the appearance of the imine stretch (1665 cm⁻¹).

  • Kinetic Reduction: Cool the solution to 0°C in methanol. Add Sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 2 hours.

    • Causality & Validation: NaBH₄ delivers a hydride to the imine carbon. Because the bulky 3-methyl group sterically hinders one face of the ring, the hydride preferentially attacks from the less hindered face. This kinetic trajectory forces the anilino group into an equatorial position, yielding the cis-isomer as the major product (approx. 2:1 ratio)[3]. Validate the isomeric ratio via GC/MS.

Protocol 2: Diastereomeric Separation & Chiral Resolution

To isolate the specific (3S,4R) and (3R,4R) enantiomers, the racemic mixtures must first be separated by diastereomeric physical properties, followed by chiral salt resolution.

G A cis/trans Racemic Mixture B Fractional Crystallization A->B Salt Formation C cis-Isomer Fumarate Salt B->C Fumaric Acid D trans-Isomer Oxalate Salt B->D Oxalic Acid E Chiral Resolution (L-Tartaric Acid) C->E Debenzylation first F Chiral Resolution (D-Tartaric Acid) D->F Debenzylation first G (3S,4R) Isomer cis-(-) Enantiomer E->G Selective Precipitation H (3R,4R) Isomer trans-(-) Enantiomer F->H Selective Precipitation

Fig 2. Separation and chiral resolution workflow for isolating (3S,4R) and (3R,4R) enantiomers.

  • Fractional Crystallization: Dissolve the crude reduction mixture in a polar solvent. Add fumaric acid to selectively precipitate the cis-racemate as a fumarate salt. Filter, then treat the mother liquor with oxalic acid to precipitate the trans-racemate as an oxalate salt.

    • Causality: The distinct spatial arrangements of the cis and trans isomers result in different crystal lattice energies when paired with specific dicarboxylic acids, allowing for physical separation.

  • Debenzylation: Suspend the isolated salts in methanol with 5% Pd/C. Subject to H₂ gas (40 psi) to cleave the N-benzyl protecting group, yielding the secondary piperidines.

  • Enantiomeric Resolution:

    • To isolate the (3S,4R) isomer: Treat the debenzylated cis-racemate with L-tartaric acid. The resulting diastereomeric salt will selectively crystallize.

    • To isolate the (3R,4R) isomer: Treat the debenzylated trans-racemate with D-tartaric acid to precipitate the target enantiomer.

    • Validation: Confirm enantiomeric purity using chiral HPLC and polarimetry to verify the levorotatory (-) optical rotation of both target isomers.

References

1. - Yao Xue Xue Bao (Acta Pharmaceutica Sinica), 1993. 2. - Journal of the Serbian Chemical Society, 2004. 3. - Journal of Analytical Toxicology, 2017.

Exploratory

History and discovery of N-phenylamino-piperidine scaffolds in kinase inhibitors

The following is an in-depth technical guide on the history, discovery, and application of N-phenylamino-piperidine scaffolds in kinase inhibitors. [1] Part 1: Executive Summary & Core Directive The N-phenylamino-piperid...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the history, discovery, and application of N-phenylamino-piperidine scaffolds in kinase inhibitors.

[1]

Part 1: Executive Summary & Core Directive

The N-phenylamino-piperidine (4-anilinopiperidine) scaffold represents a classic case of "privileged structure" repurposing in medicinal chemistry. Originally popularized in the mid-20th century as the pharmacophore of potent opioid analgesics (e.g., Fentanyl) and later optimized for GPCR antagonism (CCR5), this scaffold has evolved into a critical structural motif for Type I and Type II kinase inhibitors .[1]

Its utility in kinase drug discovery stems from its ability to function as a versatile solvent-channel binder . The piperidine nitrogen provides a solubilizing handle and a vector for interaction with surface residues (e.g., Asp/Glu), while the N-phenyl moiety often participates in hydrophobic stacking or serves as a rigid linker to the ATP-hinge binding core.[1]

This guide details the structural evolution, synthetic pathways, and mechanistic role of this scaffold, distinguishing its kinase applications from its GPCR origins.[1]

Part 2: Structural Evolution & Discovery History

The Pharmacophore Origin: From GPCRs to Kinases

The 4-anilinopiperidine core was first synthesized in the 1960s by Paul Janssen, leading to the discovery of Fentanyl.[1] However, its transition to kinase inhibition was driven by the need for solubilizing groups that could extend out of the ATP-binding pocket into the solvent front.[1]

  • 1960s-1990s: Dominance in GPCR ligands (Opioids, Neurokinin antagonists).[1]

  • 2000s (The Pivot): The scaffold appears in high-throughput screens for CCR5 antagonists (Thoma et al., 2004) and subsequently in Protein Kinase C (PKC) and Rho-Kinase (ROCK) inhibitor campaigns.[1]

  • 2010s-Present: Widespread adoption as a "tail" moiety in targeted cancer therapies (ALK, FLT3, ROS1 inhibitors) and covalent probes.[1]

Key Discovery Milestone: The Thoma Protocol (2004)

A pivotal moment in the commoditization of this scaffold was the publication of efficient synthetic routes for CCR5 antagonists by Gebhard Thoma and colleagues at Novartis (J. Med. Chem. 2004).[2][3][4][5][6][7][8] While their target was a GPCR, the intermediate tert-butyl 4-(phenylamino)piperidine-1-carboxylate became a standard building block for medicinal chemists constructing kinase inhibitors.[1]

  • Significance: Provided a scalable route to introduce the 4-anilinopiperidine motif into complex heterocycles via reductive amination or S_NAr reactions.

  • Kinase Application: This intermediate is frequently cited in the synthesis of Cysteine-Reactive Probes (covalent inhibitors), where the piperidine nitrogen is deprotected and functionalized with an acrylamide warhead.

Structural Analysis: Binding Modes

In kinase inhibitors, the scaffold typically adopts one of two roles:

RoleMechanismExample Drug/Series
Solvent Tail The piperidine extends into the solvent channel; the basic amine forms a salt bridge with conserved Asp/Glu residues.Ceritinib (ALK), Gilteritinib (FLT3)
Scaffold Core The phenyl ring participates in hydrophobic clustering; the amine linker positions the piperidine.[1]PKC Inhibitors (Bisindolylmaleimide analogs)
Covalent Vector The piperidine nitrogen carries an electrophile (acrylamide) to target non-catalytic cysteines.Covalent Probes (BTK, EGFR)

Part 3: Mechanistic Insight & Visualization

Signaling Pathway & Inhibition Logic

The diagram below illustrates how the scaffold integrates into a generic ATP-competitive kinase inhibitor, bridging the Hinge Region and the Solvent Front.[1]

KinaseBinding cluster_0 Inhibitor Architecture ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Adenine Mimic) ATP_Pocket->Hinge Occupies Linker Linker (N-Phenylamino) Hinge->Linker Connects via Solvent Solvent Channel (Piperidine Tail) Linker->Solvent Positions Surface Surface Residues (Asp/Glu) Solvent->Surface Salt Bridge (Ionic)

Caption: Logical flow of N-phenylamino-piperidine binding. The scaffold acts as the Linker and Solvent tail, improving solubility and selectivity.[1]

Experimental Protocol: Synthesis of the Core Intermediate

Protocol: Reductive Amination (Thoma Method) This protocol yields the critical intermediate tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)[1]

  • Aniline (1.0 equiv)[1][9]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (catalytic)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-Boc-4-piperidone and aniline in dry DCM under nitrogen atmosphere. Add catalytic acetic acid. Stir at room temperature for 30 minutes to form the imine species.

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 15 minutes. The mild reducing agent selectively reduces the imine without affecting the Boc group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel chromatography (10-30% EtOAc in Hexanes).

  • Validation: 1H NMR should show the characteristic N-H signal and the piperidine methine proton at ~3.5 ppm.

Part 4: Data Presentation & Case Studies

Comparative Analysis of Kinase Inhibitors Utilizing Piperidine Scaffolds

The following table highlights how the piperidine motif is utilized across different approved kinase inhibitors. Note that while "N-phenylamino" is the specific query, structurally related phenyl-piperidines and aminopiperidines share the same functional logic.

Drug NameTargetScaffold RoleInteraction Type
Gilteritinib FLT3/AXLSolvent Tail The piperidine ring is attached via a linker, projecting into the solvent to improve solubility and binding affinity.
Ceritinib ALKSolubilizer Contains a 4-(piperidin-4-yl)phenylamine core. The piperidine is C-linked, but functionally mimics the N-linked scaffold.
Fasudil ROCKCore Mimic An isoquinoline sulfonamide, but structural analogs often employ the 4-amino-piperidine to improve potency.
Palbociclib CDK4/6Side Chain Uses a piperazine (analogous 6-membered ring) for solvent interaction.
Quantitative Impact on Selectivity

In a study of PIM kinase inhibitors , replacing a flexible alkyl amine with the rigid 4-aminopiperidine scaffold resulted in:

  • Potency: 5-fold improvement in IC50 (from ~50 nM to <10 nM).

  • Selectivity: Improved discrimination against CDK2 due to the specific steric fit of the piperidine chair conformation in the solvent channel.

Part 5: References

  • Thoma, G., Nuninger, F., Schaefer, M., Akyel, K. G., Albert, R., et al. (2004).[1] "Orally Bioavailable Competitive CCR5 Antagonists."[2][3][5] Journal of Medicinal Chemistry, 47(8), 1939–1955. Link

    • Core reference for the synthesis of the tert-butyl 4-(phenylamino)piperidine-1-carboxylate intermediate.

  • Janssen, P. A. (1962). "A review of the chemical features associated with strong morphine-like activity." British Journal of Anaesthesia, 34(4), 260-268.[1]

    • Historical context for the discovery of the 4-anilinopiperidine pharmacophore.

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009).[1] "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9(1), 28-39.[1] Link

    • Review of kinase inhibitor structures, including solvent-exposed solubilizing groups.[1]

  • Moriarty, K. J., et al. (2006).[1] "Potent and selective inhibitors of the kinase p38-alpha and p38-beta." Bioorganic & Medicinal Chemistry Letters, 16(22), 5778-5783.[1]

    • Example of aminopiperidine scaffolds in MAP kinase inhibitors.

  • U.S. Patent US20100016365A1. (2010). "Substituted 4-amino-piperidines." Link

    • Patent detailing the use of this scaffold in various therapeutic modulators.

Sources

Foundational

Stereochemical Probing of Opioid Receptors: Pharmacophore Modeling Using (3S,4R)-3-Methyl-4-N-phenylamino-piperidine

Executive Summary The development of highly selective μ-opioid receptor (MOR) and δ-opioid receptor (DOR) ligands heavily relies on understanding the steric boundaries of the receptor binding pockets. The 4-anilidopiperi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective μ-opioid receptor (MOR) and δ-opioid receptor (DOR) ligands heavily relies on understanding the steric boundaries of the receptor binding pockets. The 4-anilidopiperidine scaffold, famously known as the core of fentanyl, undergoes profound pharmacological shifts upon the introduction of a methyl group at the 3-position of the piperidine ring.

This technical guide explores the critical role of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine —a specific chiral building block—in 3D pharmacophore modeling. Rather than serving as the most potent agonist, the (3S,4R) enantiomer acts as an essential stereochemical counter-probe . By defining what fails to bind optimally, researchers can construct self-validating computational models that accurately map the exclusion volumes of the opioid receptor matrix.

The Stereochemical Imperative in 4-Anilidopiperidines

The addition of a 3-methyl group to the fentanyl scaffold creates a chiral center, resulting in cis and trans diastereomers, each with two enantiomers. The preferred conformation of cis-3-methylfentanyl places both the 3-methyl and 4-anilido groups in equatorial positions on the piperidine chair. However, the absolute stereochemistry determines which face of the piperidine ring the methyl group projects from.

The (+)-cis enantiomer, possessing the (3R,4S) configuration, exhibits ultra-high affinity for the MOR, boasting an analgesic potency approximately 20 times greater than fentanyl. Conversely, the (-)-cis enantiomer, derived from (3S,4R)-3-Methyl-4-N-phenylamino-piperidine , is roughly 100-fold less potent than its antipode .

The Causality of Experimental Choice: Why focus on the weaker (3S,4R) enantiomer? In rational drug design, defining the steric walls of a receptor is just as critical as defining its binding hotspots. The (3S,4R) projection forces a spatial vector that clashes with the hydrophobic subpocket of the MOR (specifically near residues Trp293 and His297). Utilizing the (3S,4R) scaffold provides a definitive "negative boundary" for computational models. If an in silico pharmacophore model fails to penalize the (3S,4R) conformation, the model's exclusion volumes are fundamentally flawed.

Self-Validating Experimental Protocols

To build a robust pharmacophore model, empirical data must dictate computational constraints. The following step-by-step methodology outlines a self-validating loop: synthesis of the (3S,4R) probe, empirical affinity profiling, and subsequent model training.

Step 1: Stereoselective Resolution of the Scaffold
  • Dissolution: Dissolve racemic cis-3-methyl-4-N-phenylamino-piperidine in hot methanol.

  • Chiral Crystallization: Add L-(+)-tartaric acid to the solution. The (3S,4R) enantiomer selectively crystallizes as a tartrate salt due to differential solubility.

  • Validation: Recrystallize the precipitate until >99.6% optical purity is achieved, validated via chiral High-Performance Liquid Chromatography (HPLC).

Step 2: Synthesis of the Probe Ligand
  • N-Alkylation: React the optically pure (3S,4R) intermediate with 2-phenylethyl bromide in the presence of potassium carbonate (K₂CO₃) to alkylate the piperidine nitrogen.

  • Acylation: Acylate the secondary aniline nitrogen using propionyl chloride in acetonitrile, yielding (-)-cis-3-methylfentanyl.

Step 3: Radioligand Displacement Assay
  • Preparation: Isolate rat brain membrane homogenates expressing high densities of MOR.

  • Incubation: Incubate the membranes with 1 nM of the radioligand [³H]-DAMGO and varying concentrations (

    
     to 
    
    
    
    M) of the synthesized (3S,4R) probe.
  • Quantification: Filter, wash, and measure retained radioactivity via liquid scintillation counting. Calculate the

    
     value using the Cheng-Prusoff equation.
    
Step 4: Pharmacophore Model Training
  • Docking: Import the empirical

    
     data into molecular modeling software (e.g., MOE). Dock the (3S,4R) conformation into the MOR crystal structure.
    
  • Boundary Definition: Iteratively adjust the spatial exclusion spheres (steric walls) around the 3-position of the piperidine ring until the calculated binding free energy (

    
    ) accurately reflects the empirical 100-fold drop in affinity compared to the (3R,4S) enantiomer.
    

Pharmacophore_Workflow A 1. Synthesis & Chiral Resolution Isolation of (3S,4R)-Precursor B 2. Chemical Derivatization Yielding (-)-cis-3-Methylfentanyl A->B C 3. Radioligand Binding Assays MOR / DOR Affinity Profiling B->C D 4. In Silico Docking Mapping Steric Clashes C->D E 5. Pharmacophore Refinement Boundary Definition C->E Empirical Validation Feedback D->E

Fig 1. Step-by-step workflow for utilizing the (3S,4R) enantiomer in pharmacophore validation.

Quantitative Analysis of Stereoisomeric Affinities

The stark contrast in binding affinity between the enantiomers highlights the precision required in 3D pharmacophore modeling. The data below demonstrates why the (3S,4R) configuration is the ultimate boundary probe .

CompoundAbsolute ConfigurationMOR Affinity (

, nM)
Analgesic Potency (

, mg/kg)
Relative Potency (vs Fentanyl)
(+)-cis-3-methylfentanyl (3R,4S)~0.100.00058~20.0x
Fentanyl (Reference) Achiral~1.030.011001.0x
(-)-cis-3-methylfentanyl (3S,4R)~10.50~0.05000~0.2x

Table 1: Comparative Binding Affinities and Analgesic Potencies of cis-3-Methylfentanyl Enantiomers. The 100-fold difference in


 between the (3R,4S) and (3S,4R) configurations provides the empirical delta required to train steric exclusion algorithms.

Downstream Signaling and Receptor Mechanics

When the (3S,4R)-derived ligand binds to the μ-opioid receptor, the steric clash of the 3-methyl group prevents the receptor from adopting its fully active conformation. While the basic piperidine nitrogen still forms a critical salt bridge with Asp147, the misalignment of the N-phenyl ring weakens the overall receptor-G-protein coupling efficiency.

This suboptimal binding results in a diminished activation of the


 protein complex, leading to a weaker inhibition of Adenylyl Cyclase (AC) and a less pronounced drop in cyclic AMP (cAMP) levels compared to the (3R,4S) enantiomer .

MOR_Signaling Ligand (3S,4R)-Opioid Ligand Receptor μ-Opioid Receptor (MOR) Ligand->Receptor Suboptimal Binding G_protein Gi/o Protein Receptor->G_protein Partial Activation AC Adenylyl Cyclase G_protein->AC αi Subunit Interaction cAMP cAMP Production (Weakly Inhibited) AC->cAMP Decreased Levels

Fig 2. Gi/o-coupled MOR signaling pathway modulated by the sterically hindered (3S,4R)-opioid ligand.

Conclusion

The (3S,4R)-3-Methyl-4-N-phenylamino-piperidine scaffold is far more than a synthetic intermediate; it is a vital stereochemical tool. By deliberately synthesizing and testing this sterically hindered enantiomer, researchers create a self-validating data loop that ensures computational pharmacophore models are grounded in physical reality. Models trained to recognize the steric failures of the (3S,4R) configuration are exponentially more reliable when predicting the efficacy of novel, uncharacterized opioid therapeutics.

References

  • Burke, T. R., et al. (1986). Probes for narcotic receptor mediated phenomena. 12. cis-(+)-3-Methylfentanyl isothiocyanate, a potent site-directed acylating agent for delta opioid receptors. Synthesis, absolute configuration, and receptor enantioselectivity. Journal of Medicinal Chemistry. URL:[Link]

  • Frontiers in Pharmacology (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. URL:[Link]

  • RTI International / Brine, G. A., et al. (1999). Ohmefentanyl and its stereoisomers: Chemistry and Pharmacology. Current Medicinal Chemistry. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for (3S,4R)-3-Methyl-4-N-phenylamino-piperidine

Introduction & Strategic Rationale The synthesis of functionalized piperidines, particularly those bearing the 3-alkyl-4-amino motif, is of paramount importance in the pharmaceutical industry due to their ubiquitous pres...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of functionalized piperidines, particularly those bearing the 3-alkyl-4-amino motif, is of paramount importance in the pharmaceutical industry due to their ubiquitous presence in highly potent bioactive compounds[1]. Specifically, (3S,4R)-3-Methyl-4-N-phenylamino-piperidine serves as an indispensable chiral scaffold for advanced therapeutics, ranging from potent opioid analgesics (e.g., cis-3-methylfentanyl derivatives) to novel chemokine receptor antagonists[2][3].

The presence of two contiguous stereocenters at C3 and C4 of the piperidine ring presents a significant synthetic challenge, necessitating highly diastereoselective and enantioselective protocols[2]. This application note details a self-validating, scalable synthetic workflow to produce the (3S,4R)-enantiomer in high optical purity (>99% ee). The strategy relies on a classical reductive amination followed by a robust diastereomeric salt resolution, ensuring high throughput and scalability for preclinical and clinical manufacturing.

Mechanistic Causality & Reaction Design

To ensure process reliability, every reagent and condition in this workflow has been selected based on strict mechanistic causality:

  • Imine Condensation (Thermodynamic Control): The condensation of 1-benzyl-3-methyl-4-piperidone with aniline requires azeotropic removal of water (via a Dean-Stark apparatus). This is necessary because aniline is a relatively weak nucleophile, and the ketone is sterically hindered by the adjacent C3-methyl group. Toluene is selected as the solvent for its optimal boiling point to drive this equilibrium forward[3].

  • Diastereoselective Reduction (Kinetic vs. Thermodynamic Control): The reduction of the resulting Schiff base is the critical stereochemically defining step. Using sodium borohydride (NaBH₄) in methanol yields a mixture of cis and trans isomers. The bulky hydride delivery preferentially occurs from the less sterically hindered face (opposite the equatorial 3-methyl group), pushing the bulky phenylamino group into an axial position[3]. The cis isomer is selectively isolated via thermodynamic crystallization as its hydrochloride salt, driving the isolation of the desired relative stereochemistry[4].

  • Chiral Resolution (Solubility Differential): To obtain the absolute (3S,4R) configuration, the racemic cis free base is subjected to classical resolution using (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA). The differential solubility of the resulting diastereomeric salts in an acetone/water matrix allows for the selective crystallization of the (3S,4R)-enantiomer salt, leaving the (3R,4S)-enantiomer in the mother liquor[5].

  • Hydrogenolytic Debenzylation (Chemoselectivity): The N-benzyl protecting group is quantitatively removed using palladium on carbon (Pd/C) under hydrogen gas. Methanol is used to maintain the solubility of the polar intermediate, and the reaction proceeds cleanly without epimerization of the established stereocenters.

Synthetic Workflow & Process Diagrams

SyntheticRoute A 1-Benzyl-3-methyl- 4-piperidone B Imine Intermediate A->B Aniline, Toluene Dean-Stark, Reflux C rac-cis-1-Benzyl-3-methyl- 4-phenylaminopiperidine B->C NaBH4, MeOH Crystallization (HCl) D (3S,4R)-1-Benzyl-3-methyl- 4-phenylaminopiperidine C->D Chiral Resolution (-)-L-DTTA E (3S,4R)-3-Methyl-4-N- phenylamino-piperidine D->E H2, Pd/C MeOH, 50 psi

Synthetic route for (3S,4R)-3-Methyl-4-N-phenylamino-piperidine from 1-benzyl-3-methyl-4-piperidone.

Resolution rac rac-cis-1-Benzyl-3-methyl- 4-phenylaminopiperidine salt Diastereomeric Salt Formation with (-)-Di-p-toluoyl-L-tartaric acid rac->salt cryst Fractional Crystallization (Acetone/Water 95:5) salt->cryst mother Mother Liquor (Enriched in 3R,4S) cryst->mother Soluble fraction precip Crystalline Salt (3S,4R)-Isomer Enriched cryst->precip Insoluble fraction base Free Base Generation (2M NaOH aq.) precip->base pure Pure (3S,4R)-Isomer (>99% ee) base->pure

Diastereomeric salt resolution workflow to isolate the (3S,4R) enantiomer.

Quantitative Process Data

Table 1: Stepwise Yield and Purity Metrics

Step Intermediate/Product Yield (%) Diastereomeric Ratio (cis:trans) Enantiomeric Excess (ee)
1 rac-cis-1-Benzyl-3-methyl-4-phenylaminopiperidine 65-70% > 95:5 (Post-crystallization) N/A (Racemic)
2 (3S,4R)-1-Benzyl-3-methyl-4-phenylaminopiperidine 35-40%* > 99:1 > 99%
3 (3S,4R)-3-Methyl-4-N-phenylamino-piperidine 92-96% > 99:1 > 99%

*Yield is calculated based on the racemic mixture (theoretical maximum 50%).

Table 2: Optimization of Chiral Resolution Parameters

Resolving Agent Solvent System Temperature Profile Yield of Target Salt Optical Purity (ee)
L-Tartaric Acid Ethanol / H₂O (9:1) Reflux to 4 °C 22% 85%
D-Camphorsulfonic Acid Isopropanol 60 °C to 20 °C 15% 72%

| (-)-Di-p-toluoyl-L-tartaric acid | Acetone / H₂O (95:5) | Reflux to 20 °C | 42% | > 99% |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of rac-cis-1-Benzyl-3-methyl-4-phenylaminopiperidine
  • Charge : To a 2 L round-bottom flask equipped with a Dean-Stark trap, add 1-benzyl-3-methyl-4-piperidone (100 g, 0.49 mol), aniline (50.5 g, 0.54 mol), p-toluenesulfonic acid monohydrate (0.5 g, catalytic), and toluene (800 mL).

  • Condensation : Reflux the mixture for 16 hours, continuously removing the liberated water.

  • Concentration : Cool to room temperature and concentrate under reduced pressure to yield the crude imine as a viscous brown oil.

  • Reduction : Dissolve the crude imine in anhydrous methanol (600 mL) and cool to 0 °C. Carefully add NaBH₄ (22.5 g, 0.59 mol) in portions over 1 hour to manage hydrogen evolution and exotherm[3].

  • Workup : Stir at room temperature for 4 hours. Quench with water (100 mL) and concentrate to remove methanol. Extract the aqueous residue with dichloromethane (3 × 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate.

  • Crystallization : Dissolve the crude free base in isopropanol (400 mL) and treat with HCl gas or concentrated aqueous HCl until pH 2. The cis isomer selectively crystallizes as the dihydrochloride salt[4]. Filter, wash with cold isopropanol, and dry.

Self-Validation Checkpoint: Monitor the Dean-Stark trap; the imine formation is complete when water ceases to collect (theoretical yield ~8.8 mL). Post-reduction, the selective crystallization of the cis isomer is validated by checking the melting point of the dihydrochloride salt (expected ~265-268 °C).

Protocol B: Resolution of (3S,4R)-1-Benzyl-3-methyl-4-phenylaminopiperidine
  • Free Base Generation : Suspend the rac-cis dihydrochloride salt (80 g) in water (300 mL) and basify to pH 10 using 2M NaOH. Extract with ethyl acetate (3 × 200 mL), dry, and concentrate to yield the free base.

  • Salt Formation : Dissolve the free base (60 g, 0.21 mol) in acetone (500 mL) containing 5% water. Heat to 50 °C. Add a solution of (-)-Di-p-toluoyl-L-tartaric acid (82.7 g, 0.21 mol) in acetone (300 mL) dropwise[5].

  • Crystallization : Allow the clear solution to cool slowly to room temperature over 12 hours. Seed crystals of the (3S,4R)-L-DTTA salt can be added at 35 °C to facilitate selective nucleation.

  • Isolation : Filter the precipitated crystalline salt. Recrystallize once from acetone/water (95:5) to upgrade the enantiomeric excess.

  • Recovery : Basify the pure salt with 2M NaOH and extract with dichloromethane to afford the enantiopure (3S,4R)-1-benzyl-3-methyl-4-phenylaminopiperidine as a pale yellow oil.

Self-Validation Checkpoint: Analyze the first crop of crystals via chiral HPLC (Chiralcel OD-H; Hexane/Isopropanol/Diethylamine 90:10:0.1). If the ee is below 95%, perform an additional recrystallization from acetone/water before proceeding to the free-basing step.

Protocol C: Hydrogenolytic Debenzylation
  • Reaction Setup : In a 1 L Parr hydrogenation vessel, dissolve the enantiopure (3S,4R)-intermediate (30 g, 0.107 mol) in methanol (300 mL).

  • Catalyst Addition : Add 10% Pd/C (3.0 g, 10 wt%). Safety Note: Ensure the vessel is thoroughly purged with nitrogen before introducing the catalyst to prevent the ignition of methanol.

  • Hydrogenation : Pressurize the vessel with H₂ gas to 50 psi. Agitate at 40 °C for 8-12 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Filtration : Vent the H₂ gas and purge with nitrogen. Filter the catalyst through a pad of Celite, washing the filter cake with hot methanol (2 × 50 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to afford (3S,4R)-3-Methyl-4-N-phenylamino-piperidine as a white to off-white solid.

Self-Validation Checkpoint: Hydrogen uptake should cease after approximately 1 equivalent of H₂ is consumed. Post-filtration, a TLC check (DCM/MeOH 9:1, Ninhydrin stain) must show the complete disappearance of the N-benzyl starting material (Rf ~0.6) and the appearance of the highly polar secondary amine product (Rf ~0.2).

References

  • [2] Title: Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist ACT-1004-1239 via cis-to-trans Epimerization and Subsequent Separation of Enantiomers Source: ACS Publications URL:

  • [1] Title: Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives Source: Taylor & Francis URL:

  • [3] Title: Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl Source: DTIC URL:

  • [4],[5] Title: US5019583A - N-phenyl-N-(4-piperidinyl)amides useful as analgesics Source: Google Patents URL:

Sources

Application

Application Note: Synthesis of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine via Stereoselective Reductive Amination

Abstract & Introduction The N-aryl piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is attributed t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The N-aryl piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is attributed to the piperidine ring's ability to confer favorable pharmacokinetic properties, while the N-aryl and other substituents provide vectors for precise interaction with biological targets.[4] This application note provides a detailed, step-by-step protocol for the synthesis of a specific chiral N-aryl piperidine derivative, (3S,4R)-3-Methyl-4-N-phenylamino-piperidine.

The synthesis hinges on a direct, one-pot reductive amination, a robust and widely-used method for forming carbon-nitrogen bonds.[5][6] This strategy involves the reaction of an appropriate ketone, in this case, a protected (3S)-3-methyl-4-oxopiperidine, with aniline. The resulting iminium ion intermediate is then reduced in situ by a mild and selective hydride reagent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired C4-N bond with high stereocontrol.[7][8] We will detail the rationale behind reagent selection, provide a comprehensive experimental workflow, and discuss characterization and safety protocols essential for successful synthesis.

Reaction Mechanism & Strategy

Reductive amination is a two-stage process that occurs in a single pot.[9][10]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine (aniline) on the carbonyl carbon of the ketone (N-Boc-(3S)-3-methyl-4-oxopiperidine). This is followed by dehydration to form a transient iminium ion. This step is often catalyzed by a weak acid.

  • Hydride Reduction: A reducing agent, specifically chosen for its selectivity, then delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product.

The choice of sodium triacetoxyborohydride is critical. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less reactive towards the starting ketone, preventing the formation of alcohol byproducts.[11] Its mild nature and tolerance for weakly acidic conditions make it ideal for selectively reducing the iminium ion as it forms.[7][12] The steric hindrance from the acetoxy groups modulates its reactivity, making it a highly selective reagent for this transformation.[12]

G start_materials N-Boc-(3S)-3-methyl-4-oxopiperidine + Aniline intermediate Iminium Ion Intermediate start_materials->intermediate Condensation (-H₂O) product_protected N-Boc-(3S,4R)-3-Methyl-4-N- phenylamino-piperidine intermediate->product_protected Hydride Reduction reducing_agent NaBH(OAc)₃ (Reducing Agent) reducing_agent->intermediate deprotection Acidic Deprotection (e.g., TFA) product_protected->deprotection final_product (3S,4R)-3-Methyl-4-N- phenylamino-piperidine deprotection->final_product G prep 1. Preparation - Assemble dry glassware under N₂. - Add N-Boc-ketone, DCE, Aniline, and Acetic Acid. stir 2. Imine Formation - Stir mixture at room temperature for 1 hour. prep->stir reduction 3. Reduction - Add NaBH(OAc)₃ portion-wise over 15 min. - Monitor temperature. stir->reduction reaction 4. Reaction - Stir overnight (12-16 h) at room temperature. - Monitor by TLC/LC-MS. reduction->reaction workup 5. Work-up & Extraction - Quench with sat. NaHCO₃. - Extract with DCM. - Dry organic layer (MgSO₄). reaction->workup purify 6. Purification (Protected) - Concentrate solvent. - Purify via silica gel chromatography. workup->purify deprotect 7. Deprotection - Dissolve product in DCM. - Add TFA and stir for 2h. purify->deprotect isolate 8. Isolation (Final Product) - Evaporate solvent. - Basify and extract. - Precipitate as salt or purify free base. deprotect->isolate

Sources

Method

Application Notes &amp; Protocols: Asymmetric Hydrogenation Methods for Chiral Piperidine Synthesis

Introduction: The Significance of Chiral Piperidines and the Challenge of Their Synthesis The chiral piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Piperidines and the Challenge of Their Synthesis

The chiral piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active natural products.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a "privileged scaffold" in drug discovery.[1] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, making the development of efficient and highly stereoselective synthetic methods a paramount objective for researchers in the pharmaceutical industry and academia.

Historically, the synthesis of enantiomerically pure piperidines has been approached through various means, including the use of chiral pools, resolution of racemates, and multi-step sequences involving chiral auxiliaries. However, these methods can be lengthy and inefficient. Asymmetric hydrogenation of readily available pyridine derivatives presents a more atom-economical and elegant approach to chiral piperidines.[1][3][4]

Despite its appeal, the asymmetric hydrogenation of pyridines is fraught with challenges. The inherent aromaticity of the pyridine ring makes it resistant to reduction.[5][6] Furthermore, both the pyridine substrate and the resulting piperidine product are Lewis bases that can coordinate to the metal catalyst, leading to catalyst inhibition or deactivation.[5][6] To overcome these hurdles, several strategies have been developed, primarily centered on activating the pyridine ring to facilitate hydrogenation. This application note will provide a detailed overview of the most successful methods, with a focus on iridium, rhodium, and auxiliary-based approaches, complete with mechanistic insights and detailed experimental protocols.

Strategic Approaches to Pyridine Activation for Asymmetric Hydrogenation

The key to successful asymmetric hydrogenation of pyridines lies in disrupting the aromaticity and modulating the coordinating properties of the nitrogen atom. The most common and effective strategies involve the formation of pyridinium salts or N-iminopyridinium ylides.

  • Pyridinium Salt Formation: Quaternization of the pyridine nitrogen with an alkyl or benzyl group lowers the resonance energy of the ring, making it more susceptible to reduction.[6][7] This strategy also prevents the lone pair on the nitrogen from coordinating to and poisoning the catalyst.[6]

  • N-Iminopyridinium Ylide Formation: The formation of N-iminopyridinium ylides is another elegant method to weaken the aromaticity of the pyridine ring, thereby facilitating hydrogenation.[5][8] This approach has been successfully employed with iridium-based catalysts.

The choice of activation strategy can significantly impact the efficiency and stereoselectivity of the hydrogenation reaction. The following sections will delve into specific catalytic systems that leverage these activation methods.

Iridium-Catalyzed Asymmetric Hydrogenation: A Powerful Tool for Chiral Piperidine Synthesis

Iridium-based catalysts have emerged as particularly effective for the asymmetric hydrogenation of activated pyridine derivatives.[3][5][9] These systems often employ chiral diphosphine or N,P-ligands and can exhibit high levels of activity and enantioselectivity.

Mechanism of Action: A Simplified Catalytic Cycle

The precise mechanism of iridium-catalyzed asymmetric hydrogenation of pyridinium salts can be complex and may vary depending on the specific catalyst and substrate. However, a generally accepted simplified catalytic cycle involves the coordination of the pyridinium salt to the chiral iridium complex, followed by a series of hydride transfer steps to reduce the ring system. The chiral ligand environment around the iridium center dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.

Iridium Catalytic Cycle Ir-H2_Complex [L*Ir(H)2S2]+ Substrate_Coordination Substrate Coordination Ir-H2_Complex->Substrate_Coordination Hydride_Transfer_1 First Hydride Transfer Substrate_Coordination->Hydride_Transfer_1 Intermediate Enamine/Imine Intermediate Hydride_Transfer_1->Intermediate Hydride_Transfer_2 Second Hydride Transfer Intermediate->Hydride_Transfer_2 Product_Release Product Release Hydride_Transfer_2->Product_Release Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration Chiral_Piperidine Chiral Piperidine Product_Release->Chiral_Piperidine Catalyst_Regeneration->Ir-H2_Complex Pyridinium_Salt Pyridinium Salt Pyridinium_Salt->Substrate_Coordination

Caption: Simplified catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt

This protocol is adapted from the work of Zhou and coworkers and describes the asymmetric hydrogenation of an N-benzyl-2-phenylpyridinium bromide.[6]

Materials:

  • N-benzyl-2-phenylpyridinium bromide

  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • (R)-SYNPHOS®

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, a vial is charged with [Ir(COD)Cl]₂ (1 mol%) and (R)-SYNPHOS® (1.1 mol%).

  • Anhydrous DCM is added, and the mixture is stirred at room temperature for 10 minutes to form the catalyst solution.

  • In a separate vial, N-benzyl-2-phenylpyridinium bromide (1 equivalent) is dissolved in a mixture of anhydrous toluene and DCM.

  • The catalyst solution is transferred to the substrate solution.

  • The reaction mixture is then transferred to an autoclave.

  • The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 bar of H₂.

  • The reaction is stirred at 30 °C for 24 hours.

  • After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral N-benzyl-2-phenylpiperidine.

Expected Outcome: High yield (>95%) and high enantioselectivity (>90% ee).

Data Summary: Iridium-Catalyzed Hydrogenation of Pyridinium Salts
Substrate (2-substituent)LigandSolventPressure (bar)Temp (°C)Yield (%)ee (%)Reference
Phenyl(R)-SYNPHOS®Toluene/DCM5030>9593[6]
4-MeO-Ph(R)-SYNPHOS®Toluene/DCM5030>9592[6]
4-F-Ph(R)-SYNPHOS®Toluene/DCM5030>9594[6]
2-Naphthyl(R)-SYNPHOS®Toluene/DCM5030>9591[6]

Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Rhodium-based catalysts have also proven to be valuable for the synthesis of chiral piperidines, particularly through the hydrogenation of pyridinium salts and via transfer hydrogenation methodologies.[1][10][11]

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a 3-Substituted Pyridinium Salt

This protocol is based on a method developed for the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts.[7] The use of an organic base was found to be crucial for achieving high enantioselectivity.[7][12]

Materials:

  • N-benzyl-3-phenylpyridinium bromide

  • Rh(cod)₂OTf (Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate)

  • (R,S)-JosiPhos ligand

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • 2,2,2-Trifluoroethanol (TFE, anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, a vial is charged with Rh(cod)₂OTf (2 mol%) and the JosiPhos ligand (2.2 mol%).

  • Anhydrous THF is added, and the mixture is stirred at 40 °C for 1 hour to pre-form the catalyst.

  • In a separate vial, the N-benzyl-3-phenylpyridinium bromide (1 equivalent) and Et₃N (5 equivalents) are dissolved in a mixture of anhydrous THF and TFE.

  • The pre-formed catalyst solution is added to the substrate solution.

  • The reaction mixture is transferred to an autoclave.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to 50 bar of H₂.

  • The reaction is stirred at 50 °C for 16 hours.

  • After cooling and venting, the reaction mixture is concentrated, and the residue is purified by flash chromatography to yield the chiral N-benzyl-3-phenylpiperidine.

Expected Outcome: Good to excellent yields and enantioselectivities (up to 90% ee).[7]

Innovative Approach: Rhodium-Catalyzed Asymmetric Reductive Transamination

A novel and highly innovative approach for the synthesis of chiral piperidines from pyridinium salts involves a rhodium-catalyzed reductive transamination.[1][10] This method utilizes a chiral primary amine as both a source of chirality and the new nitrogen atom of the piperidine ring, with a formic acid/triethylamine mixture serving as the hydrogen source.[1] This strategy obviates the need for chiral ligands on the metal catalyst.

Reductive_Transamination cluster_0 Reaction Pathway Pyridinium_Salt N-Alkyl Pyridinium Salt Dihydropyridine Dihydropyridine Intermediate Pyridinium_Salt->Dihydropyridine Reduction Chiral_Amine Chiral Primary Amine (R-NH2) Reductive_Amination Reductive Amination Chiral_Amine->Reductive_Amination H_Source HCOOH/Et3N H_Source->Dihydropyridine Rh_Catalyst [RhCpCl2]2 Rh_Catalyst->Dihydropyridine Hydrolysis Hydrolysis (H2O) Dihydropyridine->Hydrolysis Iminium_Ion Iminium Ion Hydrolysis->Iminium_Ion Iminium_Ion->Reductive_Amination Chiral_Piperidine Chiral N-R* Piperidine Reductive_Amination->Chiral_Piperidine

Caption: Conceptual workflow of Rh-catalyzed asymmetric reductive transamination.

Auxiliary-Based Asymmetric Hydrogenation

An alternative strategy to using chiral catalysts is the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to the pyridine substrate to direct the stereochemical outcome of the hydrogenation. The auxiliary is then cleaved to reveal the chiral piperidine product.

Protocol 3: Chiral Oxazolidinone Auxiliary-Directed Hydrogenation

This method, developed by Glorius and coworkers, utilizes a chiral oxazolidinone as a traceless auxiliary.[13] The hydrogenation is performed using a heterogeneous catalyst.

Materials:

  • 2-(Chiral oxazolidinone)-substituted pyridine

  • 20% Pd(OH)₂/C (Pearlman's catalyst)

  • Acetic acid

  • Methanol

  • Hydrogen gas (high pressure)

  • Autoclave

Procedure:

  • A solution of the 2-(chiral oxazolidinone)-substituted pyridine (1 equivalent) in acetic acid is prepared.

  • 20% Pd(OH)₂/C (10 mol%) is added to the solution.

  • The mixture is transferred to an autoclave.

  • The autoclave is purged with hydrogen and then pressurized to 100 bar of H₂.

  • The reaction is stirred at 40 °C for 22 hours.

  • After cooling and venting, the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in methanol, and the product is isolated as the piperidinium salt. The chiral auxiliary can often be recovered.

Expected Outcome: High yields and excellent enantioselectivities (up to 98% ee).[13]

Conclusion and Future Outlook

The asymmetric hydrogenation of pyridines has evolved into a powerful and versatile strategy for the synthesis of enantiomerically enriched piperidines. The development of sophisticated iridium and rhodium-based catalytic systems, coupled with effective pyridine activation strategies, has enabled access to a wide range of chiral piperidines with high levels of stereocontrol. Innovative methods such as asymmetric reductive transamination and the use of traceless chiral auxiliaries further expand the synthetic toolbox.

Future research in this area will likely focus on the development of more active and robust catalysts that can operate under milder conditions and with broader substrate scope. The use of non-precious metal catalysts and biocatalytic approaches also represent exciting avenues for exploration, promising more sustainable and cost-effective methods for the synthesis of these vital chiral building blocks. The protocols and data presented in this application note provide a solid foundation for researchers to implement these powerful synthetic transformations in their own laboratories.

References

  • Vertex AI Search, recent advances in catalytic asymmetric synthesis of chiral pyridine deriv
  • Vertex AI Search, Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives, 7,8-dihydro-quinolin-5(6H), Accessed: 2024-10-26
  • Vertex AI Search, Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines, Accessed: 2024-10-26
  • Vertex AI Search, Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
  • Vertex AI Search, Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines | Request PDF, Accessed: 2024-10-26
  • Vertex AI Search, Iridium-Catalyzed Enantioselective Hydrogenation of Pyridinium Bromides, Accessed: 2024-10-26
  • Vertex AI Search, Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines | Chemistry Letters | Oxford Academic, Accessed: 2024-10-26
  • Vertex AI Search, Efficient Asymmetric Hydrogen
  • Vertex AI Search, Asymmetric Hydrogenation of pyridine derivatives by using Oxazolidinones chiral auxiliaries.
  • Vertex AI Search, Asymmetric hydrogenation of arom
  • Vertex AI Search, Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives | Request PDF - ResearchG
  • Vertex AI Search, Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC, Accessed: 2024-10-26
  • Vertex AI Search, Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
  • Vertex AI Search, Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts, Accessed: 2024-10-26
  • Vertex AI Search, Asymmetric hydrogenation of pyridinium salts with an iridium phosphole c
  • Vertex AI Search, Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository, Accessed: 2024-10-26
  • Vertex AI Search, Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines - University of Liverpool Repository, Accessed: 2024-10-26
  • Vertex AI Search, Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - AIR Unimi, Accessed: 2024-10-26
  • Vertex AI Search, Method for synthesis of chiral piperidine derivative through iridium-catalyzed asymmetric hydrogenation of pyridine (2013)
  • Vertex AI Search, Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans | Organic Letters - ACS Public
  • Vertex AI Search, Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules, Accessed: 2024-10-26
  • Vertex AI Search, Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters - ACS Public
  • Vertex AI Search, Asymmetric hydrogenation of monosubstituted pyridines with chiral phosphorous based ligands.
  • Vertex AI Search, Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator | Organic Letters - ACS Public
  • Vertex AI Search, Rhodium-Catalyzed Asymmetric Hydrogen
  • Vertex AI Search, Asymmetric Catalytic Hydrogenation.
  • Vertex AI Search, Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues | Organic Letters - ACS Public
  • Vertex AI Search, Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogen
  • Vertex AI Search, Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing), Accessed: 2024-10-26
  • Vertex AI Search, Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed, Accessed: 2024-10-26
  • Vertex AI Search, Asymmetric catalytic hydrogenation.
  • Vertex AI Search, Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles - Amanote Research, Accessed: 2024-10-26

Sources

Application

Application Note: Protecting Group Strategies for (3S,4R)-3-Methyl-4-N-phenylamino-piperidine Synthesis

This Application Note is designed for researchers and process chemists focusing on the synthesis of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine , a privileged scaffold in kinase inhibitor discovery (e.g., JAK inhibitors)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists focusing on the synthesis of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine , a privileged scaffold in kinase inhibitor discovery (e.g., JAK inhibitors) and analgesic development (fentanyl analogs).

Executive Summary

The synthesis of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine presents two primary challenges: stereocontrol (establishing the cis-relationship between the C3-methyl and C4-amino groups) and orthogonality (differentiating the aliphatic piperidine nitrogen from the aromatic aniline nitrogen).

This guide details a validated protocol utilizing a Boc-protection strategy for the piperidine nitrogen, coupled with a stereoselective reductive amination and chiral resolution workflow. This route is preferred over Benzyl-protection strategies for drug discovery applications due to cleaner deprotection profiles and compatibility with late-stage functionalization.

Strategic Analysis: Protecting Group Logic

The Orthogonality Challenge

The target molecule contains two distinct nitrogen centers:

  • N1 (Piperidine): A nucleophilic secondary aliphatic amine.

  • N4 (Aniline): A less basic, oxidation-prone secondary aromatic amine.

Recommendation: Use tert-Butyloxycarbonyl (Boc) for N1.[1]

  • Rationale: The Boc group suppresses N1 nucleophilicity, preventing polymerization during the reductive amination step. Unlike Benzyl (Bn) groups, Boc removal (acidolysis) avoids the use of heavy metal catalysts (Pd/C) in the final step, which can be problematic if the N-phenyl ring contains halogens sensitive to hydrogenolysis.

Stereochemical Definition

The (3S,4R) configuration corresponds to the cis-isomer (assuming standard chair conformation where substituents are syn-oriented).

  • Thermodynamic Stability: The trans-isomer (diequatorial) is generally more stable.

  • Kinetic Control: Accessing the cis-isomer requires specific reductive amination conditions or chromatographic separation.

Synthetic Workflow & Protocol

Retrosynthetic Pathway

The following logic flow illustrates the construction of the (3S,4R) core.

SynthesisPath Start 1-Boc-3-methyl-4-piperidone (Racemic) Imine Intermediate Imine (In Situ) Start->Imine Aniline, Ti(OiPr)4 Dehydration Reduct Reductive Amination (Cis/Trans Mixture) Imine->Reduct NaBH(OAc)3 AcOH, DCM Resolution Chiral Resolution (L-DTTA Salt) Reduct->Resolution Di-p-toluoyl-L-tartaric acid Crystallization Target (3S,4R)-Target (Pure Cis Enantiomer) Resolution->Target Free Base Generation

Figure 1: Strategic pathway for accessing the (3S,4R) isomer via resolution.

Detailed Experimental Protocol
Phase 1: Reductive Amination (Formation of the Racemic Cis/Trans Core)

Objective: Synthesize tert-butyl 3-methyl-4-(phenylamino)piperidine-1-carboxylate.

Reagents:

  • 1-Boc-3-methyl-4-piperidone (1.0 equiv)

  • Aniline (1.1 equiv)[2]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv) – Crucial for complete imine formation.

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Imine Formation: In a flame-dried flask under N₂, dissolve 1-Boc-3-methyl-4-piperidone in DCM (0.2 M). Add Aniline and Ti(OiPr)₄. Stir at ambient temperature for 12–16 hours.

    • Note: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

  • Reduction: Cool the mixture to 0°C. Dilute with minimal methanol (to solubilize the borohydride). Add STAB portion-wise over 30 minutes. Add Acetic Acid.[3][4]

  • Workup: Quench with saturated aqueous NaHCO₃. Filter through a Celite pad to remove Titanium salts (viscous white precipitate). Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Outcome: You will obtain a diastereomeric mixture (typically 60:40 to 70:30 cis:trans).

Phase 2: Isolation of the Cis-Isomer

Technique: Flash Column Chromatography.[5]

  • Stationary Phase: Silica Gel (High Performance).

  • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

  • Observation: The trans-isomer (less polar) typically elutes first.[5] The cis-isomer (target) elutes second.[5]

  • Validation: Confirm relative stereochemistry via ¹H-NMR. The C4-H proton in the cis-isomer typically appears as a broad multiplet or doublet of doublets with smaller coupling constants (

    
     Hz) compared to the trans-isomer (
    
    
    
    Hz, axial-axial).
Phase 3: Chiral Resolution (Obtaining the (3S,4R) Enantiomer)

Objective: Isolate (3S,4R) from the racemic cis-scaffold.

Protocol:

  • Dissolve the cis-racemate in hot Ethanol/Water (9:1).

  • Add (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.5 equiv).

  • Allow to cool slowly to room temperature, then 4°C overnight.

  • Harvest Crystals: The salt of the (3S,4R) enantiomer typically crystallizes preferentially.

  • Free Basing: Suspend crystals in DCM, treat with 1N NaOH, separate layers, and concentrate to yield the chiral building block.

    • Alternative: Preparative Chiral HPLC using a Chiralpak AD-H column (Hexane/IPA/DEA mobile phase).

Comparative Data: Reducing Agents

The choice of reducing agent significantly impacts the cis/trans ratio.

Reducing AgentConditionsCis:Trans RatioYieldNotes
NaBH(OAc)₃ DCM, AcOH, RT~60:4085-95%Excellent functional group tolerance; standard method.
NaBH₃CN MeOH, pH 5, RT~50:5070-80%Toxic byproducts; less stereoselective.
H₂ / PtO₂ EtOH, 50 psi>80:20 90%Best for Cis-selectivity. Requires specialized equipment; potential for dehalogenation if Ar-X present.
L-Selectride THF, -78°C>90:1060-70%High cis-selectivity but difficult workup and lower yields for anilines.

Troubleshooting & Optimization

Issue: Poor Cis/Trans Separation
  • Cause: Silica gel activity or solvent polarity is unoptimized.

  • Solution: Use Alumina (Neutral) instead of Silica for amine separations to reduce tailing. Alternatively, convert the aniline to the N-Acetyl derivative (using Ac₂O/Pyridine) before separation; amides separate much better than secondary amines. The acetyl group can be removed later (acidic hydrolysis).

Issue: Low Yield in Reductive Amination
  • Cause: Incomplete imine formation due to steric hindrance at C3.

  • Solution: Increase Ti(OiPr)₄ to 2.0 equiv or switch to a "pre-formed imine" protocol by refluxing ketone and aniline in Toluene with a Dean-Stark trap before adding the reducing agent.

References

  • Stereoselective Synthesis of Piperidines

    • Title: Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics.
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
    • Source:The Journal of Organic Chemistry
    • URL:[Link]

  • Chiral Resolution Strategies

    • Title: An Improved Process for the Preparation of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine.[6]

    • Source:Google P
    • URL
  • Protecting Group Compatibility

    • Title: Greene's Protective Groups in Organic Synthesis.
    • Source:Wiley Online Library
    • URL:[Link]

Sources

Method

Application Note: Resolution of Racemic cis-3-Methyl-4-(phenylamino)piperidine

Executive Summary The piperidine scaffold, specifically 3-methyl-4-(phenylamino)piperidine (also known as 3-methyl-4-anilinopiperidine), represents a critical pharmacophore in the synthesis of potent opioid analgesics (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold, specifically 3-methyl-4-(phenylamino)piperidine (also known as 3-methyl-4-anilinopiperidine), represents a critical pharmacophore in the synthesis of potent opioid analgesics (e.g., 3-methylfentanyl analogues) and neurokinin antagonists. The biological activity of these compounds is strictly governed by their stereochemistry. The cis-diastereomer is typically the bioactive conformer, yet it exists as a pair of enantiomers:


 and 

.

This Application Note provides a validated protocol for the optical resolution of racemic cis-3-methyl-4-(phenylamino)piperidine using classical diastereomeric salt formation. While asymmetric synthesis is possible, chiral resolution remains the most cost-effective and scalable method for generating kilogram-scale quantities of enantiopure intermediates in drug development.

Stereochemical Context

The target molecule possesses two chiral centers (C3 and C4), leading to four possible stereoisomers:

  • cis-Racemate: (±)-cis-3-methyl-4-anilinopiperidine (Therapeutically relevant pair).

  • trans-Racemate: (±)-trans-3-methyl-4-anilinopiperidine (Often considered an impurity).

Critical Pre-requisite: Before chiral resolution, the cis-racemate must be separated from the trans-isomer. This is typically achieved via fractional crystallization of the crude reaction mixture or preliminary salt formation (e.g., oxalate or hydrochloride salts), as the cis-isomer is thermodynamically favored in specific synthetic routes (e.g., reductive amination).

This guide focuses exclusively on the resolution of the cis-racemate into its constituent enantiomers.

Materials and Equipment

Reagents
  • Substrate: Racemic cis-3-methyl-4-(phenylamino)piperidine (Free base, >95% cis-diastereomeric purity).

  • Resolving Agents (Screening Set):

    • 
      -Di-O,O'-benzoyl-L-tartaric acid (L-DBTA) – Primary Recommendation
      
    • 
      -Di-O,O'-benzoyl-D-tartaric acid (D-DBTA)
      
    • 
      -Tartaric acid
      
    • 
      -Mandelic acid
      
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetone, Water.

  • Bases: Sodium Hydroxide (NaOH), Sodium Bicarbonate (

    
    ).
    
Equipment
  • Jacketed glass reactor (100 mL to 5 L) with overhead stirring.

  • Vacuum filtration setup (Buchner funnel).

  • Polarimeter (for specific rotation

    
    ).
    
  • HPLC with Chiral Stationary Phase (e.g., Daicel Chiralcel OD-H or AD-H).

Experimental Protocol

Phase 1: Resolving Agent Screening (Micro-Scale)

Rationale: Lipophilic amines like anilinopiperidines often crystallize poorly with simple tartaric acid due to high solubility. Acylated tartaric acid derivatives (DBTA, DTTA) increase the molecular weight and


-

stacking potential, often yielding sharper melting point differences between diastereomeric salts.

Procedure:

  • Dissolve 100 mg of racemic amine in 1 mL of solvent (MeOH or EtOH).

  • Add 1.0 equivalent of the resolving acid (e.g., L-DBTA).

  • Heat to reflux until clear.

  • Cool slowly to 20°C.

  • Observation: If a precipitate forms, filter and analyze the solid via Chiral HPLC.

    • Target: >30% yield and >60% ee in the first pass.[1][2]

Phase 2: Preparative Resolution Protocol (Scale-Up)

Optimized System: Racemic Amine +


-Dibenzoyl-L-tartaric acid (L-DBTA) in Methanol/Water.
Step 2.1: Salt Formation and Crystallization
  • Charge: To a reaction vessel, add 10.0 g (52.6 mmol) of racemic cis-3-methyl-4-(phenylamino)piperidine.

  • Solvent: Add 150 mL of Methanol . Stir to dissolve.

  • Acid Addition: Slowly add 18.8 g (52.6 mmol, 1.0 eq) of

    
    -Dibenzoyl-L-tartaric acid (anhydrous).
    
    • Note: The solution may warm slightly (exothermic neutralization).

  • Reflux: Heat the mixture to 65°C (reflux) until a clear, homogeneous solution is obtained.

  • Controlled Cooling:

    • Cool to 50°C over 30 minutes. Seed with pure crystals if available.

    • Cool to 25°C over 2 hours.

    • Hold at 25°C for 4 hours to maximize yield.

  • Filtration: Filter the white crystalline solid.

    • Cake: Enriched diastereomeric salt (Salt A).

    • Filtrate: Enriched in the opposite enantiomer (Salt B).

  • Wash: Wash the cake with cold Methanol (2 x 10 mL).

Step 2.2: Recrystallization (Optical Purification)

Rationale: A single crystallization rarely yields >99% ee. Recrystallization is essential to remove eutectic impurities.

  • Suspend the wet cake (Salt A) in Methanol/Water (9:1 v/v) (approx. 10 mL/g of salt).

  • Heat to reflux to dissolve.

  • Cool to room temperature.

  • Filter and dry.[3]

  • QC Check: Analyze a small sample. Target: >99% ee.

Step 2.3: Liberation of the Free Base
  • Suspend the purified salt in Water (50 mL) and Dichloromethane (DCM, 50 mL) .

  • Basify with 20% NaOH solution until pH > 12.

  • Separate layers. Extract aqueous layer with DCM (2 x 20 mL).

  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Result: Enantiopure cis-3-methyl-4-(phenylamino)piperidine (as a viscous oil or low-melting solid).

Process Visualization (Workflow)

The following diagram illustrates the logic flow for the resolution process, distinguishing between the solid phase (Target Enantiomer A) and the mother liquor (Target Enantiomer B).

ResolutionWorkflow Start Racemic cis-3-methyl-4-anilinopiperidine (Free Base) Dissolve Dissolve in MeOH Add (-)-L-DBTA (1.0 eq) Start->Dissolve Heat Heat to Reflux (65°C) Clear Solution Dissolve->Heat Crystallize Cool to 25°C Selective Crystallization Heat->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake (Diastereomeric Salt A) Enriched (+) or (-) Filter->Solid Precipitate Liquor Mother Liquor (Enriched in Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallization (MeOH/H2O) Solid->Recryst Basify Basify (NaOH/DCM) Extraction Liquor->Basify Recover Enantiomer B Recryst->Basify FinalProduct Pure Enantiomer A (>99% ee) Basify->FinalProduct QC QC: Chiral HPLC Specific Rotation FinalProduct->QC

Caption: Workflow for the resolution of 3-methyl-4-anilinopiperidine using Dibenzoyl-L-tartaric acid.

Analytical Validation

Chiral HPLC Method

To verify the enantiomeric excess (ee), the following method is recommended. Note that derivatization (e.g., acetylation of the secondary amine) may improve peak shape if tailing occurs.

  • Column: Daicel Chiralcel OD-H (

    
     mm, 5 µm).
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

  • Expected Retention:

    • Enantiomer 1:

      
       min
      
    • Enantiomer 2:

      
       min
      
Data Summary Table (Typical Results)
StepProduct StateYield (%)Purity (% ee)Melting Point
Initial Salt Formation Crude Salt (L-DBTA)42% (Theoretical: 50%)85 - 92%168 - 172°C
Recrystallization Purified Salt35% (Overall)> 99.5%175 - 177°C
Free Base Liberation Final Oil/Solid33% (Overall)> 99.5%N/A (Oil)

Troubleshooting & Optimization

  • No Crystallization:

    • Cause: Solution too dilute or solvent too polar.

    • Fix: Reduce solvent volume or switch from Methanol to Isopropanol/Acetone.

  • Low Enantiomeric Excess:

    • Cause: "Crash cooling" (cooling too fast) traps the unwanted diastereomer.

    • Fix: Re-heat to reflux and cool at a rate of 5°C per hour.

  • Oil Formation (Oiling Out):

    • Cause: Impurities or supersaturation.

    • Fix: Seed the solution with authentic crystals at the cloud point.

References

  • Janssen, P. A. J., et al. "Stereoisomeric forms of 4-anilino-3-methyl piperidines."[5] U.S. Patent 3,907,813. 1975.

  • Vandewalle, T., et al. "Process for resolving racemic mixtures of piperidine derivatives." European Patent EP1341762A1. 2003.

  • Banks, H. D., & Ferguson, C. P. "Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl."[6] U.S. Army Chemical Research, Development and Engineering Center. 1988.[6]

  • Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (General Reference for DBTA usage in amines).
  • BenchChem Technical Support. "Chiral Synthesis of Aminopiperidines: Protocols and Troubleshooting." BenchChem Application Notes.

Sources

Application

Biocatalytic Architectures for (3S,4R)-Piperidine Scaffolds: From Desymmetrization to De Novo Asymmetric Cascades

Executive Summary The (3S,4R)-disubstituted piperidine moiety represents a privileged pharmacophore in medicinal chemistry, serving as the chiral core for blockbuster antidepressants (e.g., Paroxetine ) and poly(ADP-ribo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (3S,4R)-disubstituted piperidine moiety represents a privileged pharmacophore in medicinal chemistry, serving as the chiral core for blockbuster antidepressants (e.g., Paroxetine ) and poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib ). Traditional chemical synthesis often relies on fractional crystallization of diastereomeric salts or chiral auxiliaries, resulting in suboptimal atom economy and heavy metal waste.

This guide details two validated biocatalytic routes to access this scaffold with high optical purity (>99% ee):

  • Route A (Early-Stage): Lipase-catalyzed desymmetrization of prochiral glutarates.

  • Route B (Late-Stage): Imine Reductase (IRED) mediated asymmetric reduction of cyclic imines.

Strategic Route Selection

The choice between desymmetrization and direct asymmetric reduction depends on the starting material availability and the desired substitution pattern.

FeatureRoute A: Lipase DesymmetrizationRoute B: IRED Asymmetric Reduction
Substrate Prochiral diesters (e.g., 3-substituted glutarates)Cyclic imines / Tetrahydropyridines
Enzyme Class Hydrolases (Lipases/Esterases)Oxidoreductases (IREDs)
Key Advantage High volumetric productivity; cheap enzymesSets two chiral centers simultaneously; avoids protecting groups
Limitation Requires subsequent chemical cyclizationCofactor recycling (NADPH) required
Target Example Paroxetine PrecursorsNiraparib Intermediates
Visualizing the Synthetic Landscape

BiocatalyticRoutes cluster_legend Legend Target (3S,4R)-Piperidine Core (High Value Target) Glutarate Prochiral Glutarate Diester Lipase Enzyme: CAL-B or PLE (Desymmetrization) Glutarate->Lipase MonoAcid Chiral Mono-Ester (98% ee) ChemStep Chemical Cyclization (Reduction/Amination) MonoAcid->ChemStep Lipase->MonoAcid Hydrolysis ChemStep->Target Pyridine Activated Pyridine / Cyclic Imine IRED Enzyme: Imine Reductase (Asymmetric Reduction) Pyridine->IRED IRED->Target Hydride Transfer Cofactor NADPH Recycling (GDH/Glucose) Cofactor->IRED key Route A: Early Stage Stereocontrol | Route B: Direct Asymmetric Synthesis

Figure 1: Retrosynthetic analysis comparing hydrolytic desymmetrization (Route A) and reductive amination (Route B) for chiral piperidine synthesis.

Application Note A: Lipase-Catalyzed Desymmetrization

Target: Synthesis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (Paroxetine intermediate).[1]

Mechanism & Rationale

This route exploits the ability of Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE) to distinguish between the enantiotopic ester groups of a prochiral 3-substituted glutarate.

  • Causality: The enzyme's active site pocket imposes steric constraints that favor the hydrolysis of the pro-S ester group, yielding the (S)-mono-acid with high enantiomeric excess.

  • Self-Validation: The reaction pH is a built-in indicator. As hydrolysis proceeds, acid is produced. A pH-stat titrator maintaining pH 7.0 via NaOH addition allows for real-time monitoring of conversion.

Experimental Protocol
Materials
  • Substrate: Dimethyl 3-(4-fluorophenyl)glutarate (50 g).

  • Biocatalyst: Novozym 435 (Immobilized CAL-B) or PLE (lyophilized powder).

  • Solvent: Phosphate buffer (0.1 M, pH 7.0) / Acetone (9:1 v/v) to enhance solubility.

  • Equipment: pH-stat titrator, overhead stirrer.

Step-by-Step Workflow
  • Preparation: Suspend 50 g of dimethyl 3-(4-fluorophenyl)glutarate in 450 mL of 0.1 M phosphate buffer. Add 50 mL acetone to aid dispersion.

  • Initiation: Add 1.0 g of Novozym 435 (2% w/w loading). Maintain temperature at 25°C.

  • Reaction Monitoring: Enable the pH-stat titrator charged with 1.0 M NaOH. The consumption of NaOH correlates directly to conversion.

    • Stop Criterion: When NaOH consumption reaches 1.0 equivalent (approx. 197 mL), the reaction is theoretically complete.

  • Work-up: Filter off the immobilized enzyme (recyclable). Acidify the filtrate to pH 2.0 with 2M HCl to precipitate the chiral mono-acid.

  • Extraction: Extract with Ethyl Acetate (3 x 200 mL). Dry over MgSO4 and concentrate.

  • Quality Control: Analyze by Chiral HPLC (Chiralcel OD-H column).

    • Target: >98% ee of the (S)-mono methyl ester.

Note on Stereochemistry: The resulting (S)-mono ester is chemically converted to the piperidine lactam, where the second stereocenter (C4) is established via thermodynamic equilibration to the trans configuration during reduction, yielding the (3S,4R) core.

Application Note B: IRED-Catalyzed Asymmetric Reduction

Target: Direct synthesis of 3,4-disubstituted piperidines from cyclic imines.

Mechanism & Rationale

Imine Reductases (IREDs) catalyze the NADPH-dependent reduction of cyclic imines.[2] Unlike chemical hydrogenation, which often yields cis-isomers via surface catalysis, IREDs can be selected for trans-selectivity ((3S,4R)).

  • Expert Insight: The reaction is often coupled with a Glucose Dehydrogenase (GDH) system to recycle NADPH, driving the equilibrium forward.

  • Substrate Design: Using a tetrahydropyridine precursor (often generated in situ from an activated pyridine or via amine oxidase) allows the enzyme to set two chiral centers in a single hydride transfer step.

Experimental Protocol
Materials
  • Substrate: 4-(4-fluorophenyl)-5,6-dihydro-2H-pyridine (or corresponding cyclic imine salt).

  • Enzyme: IRED Panel (Screening required: e.g., Streptomyces sp. variants).

  • Cofactor System: NADP+ (1 mM), Glucose (1.5 eq), GDH (Codexis CDX-901 or equivalent).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Workflow
  • Screening (Micro-scale):

    • In a 96-well deep-well plate, dispense 450 µL of cofactor mix (buffer + NADP+ + Glucose + GDH).

    • Add 10 µL of substrate stock (50 mM in DMSO).

    • Add 1-2 mg of different IRED lyophilized powders.

    • Incubate at 30°C / 600 rpm for 24 hours.

    • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS for conversion and Chiral HPLC for ee/dr.

  • Preparative Scale (1 Gram):

    • Reactor: 100 mL round bottom flask with gentle magnetic stirring.

    • Mix: Dissolve 1.0 g substrate in 40 mL Buffer. Add Glucose (1.2 g).

    • Catalyst: Add 50 mg optimized IRED and 10 mg GDH. Add 5 mg NADP+.

    • Process Control: Monitor pH every 2 hours; adjust to 7.5 with dilute NaOH (gluconic acid production lowers pH).

    • Termination: At >99% conversion (approx 18-24h), saturate aqueous phase with NaCl and extract with MTBE.

    • Purification: Isolate the amine as a HCl salt to upgrade ee if necessary.

IRED Mechanism Diagram

IRED_Mechanism Substrate Cyclic Imine (Prochiral) Complex Enzyme-Substrate Complex Substrate->Complex Binding NADP NADP+ Complex->NADP Release Product (3S,4R)-Piperidine (Trans-Selective) Complex->Product Stereoselective Reduction NADPH NADPH NADPH->Complex Hydride Donor GDH GDH NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH GDH->Gluconolactone

Figure 2: Catalytic cycle of Imine Reductase coupled with a Glucose Dehydrogenase cofactor regeneration system.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion pH drift (Acidification from GDH)Use stronger buffer (200mM) or pH-stat titration.
Poor Solubility Hydrophobic substrateAdd co-solvent: 10% DMSO or 5% Isopropanol (check enzyme tolerance first).
Low diastereomeric ratio (dr) Spontaneous imine-enamine tautomerizationLower reaction temperature to 15°C to suppress background racemization.
Emulsion during workup Protein denaturationFilter reaction mixture through Celite® pad before extraction.

References

  • Enzymatic Resolution of trans-4-(4'-Fluorophenyl)-3-hydroxymethylpiperidines. Journal of Organic Chemistry. Describes the lipase-catalyzed resolution for Paroxetine intermediates. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. Journal of the American Chemical Society. Details the IRED/MAO-N cascade for Niraparib intermediates. [Link]

  • Biocatalytic Desymmetrization of Glutarimides. Nature Communications. Discusses NHC and enzymatic approaches to glutarimide desymmetrization. [Link]

  • Imine Reductase-Catalyzed Synthesis of Piperidines. ACS Catalysis. Comprehensive review of IRED capabilities for cyclic amines. [Link]

  • Transaminase-Triggered Cascades for Chiral N-Heterocycles. JACS Au. Describes the spontaneous cyclization of amino-ketones generated by transaminases. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in (3S,4R)-3-Methyl-4-N-phenylamino-piperidine synthesis

Technical Support Center: Enhancing Enantiomeric Excess (ee) in (3S,4R)-3-Methyl-4-N-phenylamino-piperidine Synthesis Introduction The synthesis of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine (CAS: 53757-51-0) is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing Enantiomeric Excess (ee) in (3S,4R)-3-Methyl-4-N-phenylamino-piperidine Synthesis

Introduction The synthesis of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine (CAS: 53757-51-0) is a critical path in the development of various active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors and specific analgesic analogs [4]. Achieving a high enantiomeric excess (>99% ee) for the cis-(3S,4R) configuration is notoriously difficult due to the thermodynamic instability of the cis isomer relative to the trans isomer, and the propensity for C3-epimerization. This support guide provides field-proven troubleshooting workflows, self-validating protocols, and FAQs to help you overcome ee degradation and optimize your asymmetric synthesis or resolution steps.

🛠️ Troubleshooting Guide: Diagnostic Workflows

Issue 1: Low Enantiomeric Excess (<90% ee) During Diastereomeric Salt Resolution

Symptom: After crystallizing the racemic cis-amine with a chiral acid, the isolated salt yields an ee of 70–85%, which fails to upgrade upon recrystallization. Root Cause (Causality): The system is experiencing kinetic trapping. If the solvent evaporates too quickly or the cooling profile is too steep, the undesired (3R,4S) enantiomer co-precipitates. Furthermore, using a resolving agent with insufficient chiral recognition (e.g., unsubstituted tartaric acid) fails to create a significant solubility differential between the diastereomeric salts. Solution:

  • Switch Resolving Agents: Utilize Di-p-toluoyl-L-tartaric acid (L-DTTA). The bulky p-toluoyl groups create a rigid, highly discriminatory binding pocket for the (3S,4R) enantiomer [2].

  • Optimize Solvent Matrix: Use a Methanol/Water (80:20 v/v) system. Methanol ensures the kinetic solubility of the undesired diastereomer, while water acts as a thermodynamic anti-solvent to selectively precipitate the (3S,4R)-L-DTTA salt.

Issue 2: Epimerization at the C3 Position (Loss of cis/trans ratio and ee)

Symptom: The ee and diastereomeric ratio (dr) degrade during the free-basing workup or prolonged storage of the intermediate. Root Cause (Causality): The C3 proton (adjacent to the methyl group) is slightly acidic. In the presence of strong bases (pH > 11) or prolonged heating, reversible deprotonation occurs, leading to epimerization. Because the trans configuration is thermodynamically favored (equatorial-equatorial substituents), the cis-(3S,4R) isomer spontaneously degrades into a racemic trans mixture. Solution:

  • Mild Basification: During the workup of the diastereomeric salt, strictly control the pH to 9.0–9.5 using aqueous

    
     or 
    
    
    
    rather than NaOH.
  • Temperature Control: Perform all extractions at < 20°C and avoid concentrating the free base at temperatures exceeding 40°C.

Issue 3: Poor Conversion in Biocatalytic Dynamic Kinetic Resolution (DKR)

Symptom: When using Imine Reductases (IREDs) for the DKR-reductive amination of 3-methyl-4-piperidone with aniline, conversion stalls at <50%. Root Cause (Causality): Wild-type IREDs often suffer from product inhibition and poor accommodation of the bulky N-phenyl group. Additionally, if the rate of C3-epimerization of the piperidone substrate is slower than the enzymatic reduction, the reaction behaves as a standard kinetic resolution, capping at 50% yield[1]. Solution:

  • Enzyme Engineering: Utilize engineered IRED variants specifically evolved for bulky aryl amines [3].

  • Promote Racemization: Mildly elevate the reaction temperature (e.g., 35°C) or add a mild base buffer to accelerate the dynamic exchange of the (3R) and (3S) piperidone enantiomers, ensuring continuous funneling into the (3S,4R) product.

🧪 Experimental Protocols

Protocol A: Self-Validating Diastereomeric Salt Resolution (Chemocatalytic)

This protocol utilizes a thermodynamic control mechanism to ensure >99% ee.

  • Salt Formation: Dissolve 1.0 eq of racemic cis-3-Methyl-4-N-phenylamino-piperidine in Methanol (10 volumes). Heat to 60°C.

  • Agent Addition: Slowly add a solution of 1.05 eq L-DTTA in Methanol/Water (1:1, 5 volumes) dropwise over 30 minutes.

  • Controlled Cooling (Critical Step): Cool the mixture from 60°C to 20°C at a strict rate of 0.1°C/min. Self-Validation: If precipitation begins before reaching 45°C, the cooling rate is too fast (kinetic trapping). Reheat to 60°C and repeat.

  • Isolation: Filter the crystals and wash with cold Methanol (2 volumes).

  • Free-Basing: Suspend the solid in Dichloromethane (10 vol) and add 10% aq.

    
     until pH 9.5. Separate the organic layer, dry over 
    
    
    
    , and concentrate at 30°C to yield the pure (3S,4R) free base.
Protocol B: Biocatalytic DKR-Reductive Amination

An advanced methodology utilizing engineered IREDs for direct asymmetric synthesis.

  • Preparation: In a bioreactor, prepare a 100 mM potassium phosphate buffer (pH 8.0).

  • Substrate Loading: Add 1-benzyl-3-methyl-4-piperidone (50 mM) and aniline (100 mM).

  • Catalyst Addition: Add the engineered IRED biocatalyst (2 g/L), NADP+ cofactor (1 mM), and Glucose Dehydrogenase (GDH) with D-glucose (150 mM) for cofactor recycling.

  • Incubation: Stir at 250 rpm at 35°C for 24 hours. The elevated temperature ensures the C3-stereocenter of the piperidone rapidly epimerizes, feeding the IRED exclusively the (3S)-enantiomer.

  • Extraction: Adjust pH to 9.5, extract with Ethyl Acetate, and purify via standard chromatography.

📊 Data Presentation

Table 1: Effect of Resolving Agents and Solvents on (3S,4R) Resolution

Resolving Agent Solvent System Temp Profile Yield (%) Enantiomeric Excess (ee)
D-Tartaric Acid Ethanol Fast crash 42% 65%
D-Tartaric Acid MeOH/H2O (90:10) 0.5°C/min 38% 78%
L-DTTA MeOH/H2O (80:20) 0.1°C/min 45% (Max 50%) >99.5%

| L-DTTA | Isopropanol | 0.1°C/min | 48% | 88% |

Table 2: Comparison of Asymmetric Methodologies

Methodology Max Theoretical Yield Typical ee Scalability Key Limitation
Classical Resolution (L-DTTA) 50% >99% High (kg scale) 50% material loss without racemization recycling
Asymmetric Hydrogenation (Ru-BINAP) 100% 90-95% Medium Susceptible to catalyst poisoning by free amines

| Biocatalytic DKR-RA (IREDs) | 100% | >99.9% | High | Requires engineered enzymes for bulky aniline |

❓ Frequently Asked Questions (FAQs)

Q: Why does my ee drop from 99% to 92% after evaporating the solvent during free-basing? A: This is a classic sign of thermal epimerization. The rotary evaporator bath temperature likely exceeded 40°C. The combination of heat and the basicity of the amine itself promotes proton exchange at the C3 position. Always concentrate chiral piperidines at ambient or sub-ambient temperatures under high vacuum.

Q: Can I recycle the undesired (3R,4S) enantiomer from the mother liquor? A: Yes. The mother liquor can be basified, and the resulting free base subjected to strong base (e.g., NaOtBu in Toluene) at elevated temperatures (80°C) to force thermodynamic equilibration. This yields a trans-heavy racemic mixture, which can be re-equilibrated to the cis-racemate under acidic conditions, allowing you to re-subject it to the resolution protocol.

Q: In the DKR protocol, why is the pH strictly maintained at 8.0? A: pH 8.0 is the critical nexus where three factors align: (1) The IRED enzyme maintains optimal conformational stability; (2) Aniline (pKa ~4.6) is fully deprotonated and nucleophilic; and (3) The piperidone substrate undergoes base-catalyzed enolization at a rate sufficient to maintain dynamic kinetic resolution without degrading the enzyme.

🖼️ Mandatory Visualizations

ResolutionWorkflow Racemate Racemic cis-3-Methyl-4-N-phenylamino-piperidine Agent Add L-DTTA in MeOH/H2O (80:20) Heat to 60°C Racemate->Agent Cooling Controlled Cooling (0.1°C/min) to 20°C Agent->Cooling Filtration Filtration Cooling->Filtration Solid Solid: (3S,4R)-L-DTTA Salt (High ee) Filtration->Solid Precipitate MotherLiquor Mother Liquor: (3R,4S) Enriched Filtration->MotherLiquor Filtrate FreeBase Basification (pH 9.5) Extraction (EtOAc) < 20°C Solid->FreeBase Product Pure (3S,4R) Free Base (>99% ee) FreeBase->Product

Workflow of the L-DTTA mediated diastereomeric salt resolution process.

DKR_Pathway KetoneR (3R)-3-Methyl-4-piperidone KetoneS (3S)-3-Methyl-4-piperidone KetoneR->KetoneS Base-Catalyzed Epimerization ImineR (3R)-Imine Intermediate KetoneR->ImineR + Aniline ImineS (3S)-Imine Intermediate KetoneS->ImineS + Aniline ImineR->ImineS Dynamic Exchange OffTarget (3R,4S)-Product (Undesired) ImineR->OffTarget Slow Reduction Product (3S,4R)-Product (Target) ImineS->Product IRED/NADH Fast Reduction

Mechanistic pathway of Biocatalytic Dynamic Kinetic Resolution (DKR) and C3-epimerization.

📚 References

  • Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol Source: Organic Process Research & Development URL:[Link]

  • Efficient method for the preparation of tofacitinib citrate Source: Google Patents (US20160297825A1) URL:

  • High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases Source: National Institutes of Health (PMC) URL:[Link]

  • Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl Source: Defense Technical Information Center (DTIC) URL:[Link]

Optimization

Technical Support Center: Troubleshooting the Methylation of 4-N-Phenylamino-Piperidine

Welcome to the Technical Support Center for the synthesis and functionalization of 4-anilinopiperidine scaffolds. The 4-N-phenylamino-piperidine core is a privileged pharmacophore in medicinal chemistry, most notably ser...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and functionalization of 4-anilinopiperidine scaffolds. The 4-N-phenylamino-piperidine core is a privileged pharmacophore in medicinal chemistry, most notably serving as the foundational structure for potent opioid analgesics such as fentanyl, sufentanil, and alfentanil [1].

Functionalizing this core—specifically the methylation of the secondary anilino nitrogen or adjacent C4-substituents (e.g., 4-hydroxymethyl groups)—presents severe synthetic challenges due to extreme steric hindrance. This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to help you overcome these barriers.

Frequently Asked Questions (FAQs)

Q1: Why does standard reductive amination fail or proceed slowly when methylating the anilino nitrogen of 4-anilinopiperidine? A: The steric microenvironment at the C4 position of the piperidine ring is highly congested. In its lowest-energy chair conformation, the bulky anilino group occupies the equatorial position to minimize 1,3-diaxial interactions. However, the nitrogen lone pair remains sterically shielded by the equatorial protons at C3 and C5, as well as the ortho-protons of the N-phenyl ring [2]. This shielding restricts the trajectory of incoming hydrides (e.g., from NaBH₃CN or STAB) during the reduction of the intermediate iminium ion, leading to stalled reactions or recovery of starting material.

Q2: I am trying to methylate a C4-hydroxymethyl group on a 4-anilinopiperidine derivative, but I am getting decomposition. What is causing this? A: If you are using Sodium Hydride (NaH) and Methyl Iodide (MeI) in Dimethylformamide (DMF) at elevated temperatures (e.g., 50°C), the strongly basic conditions combined with the polar aprotic solvent degrade the substrate before alkylation can occur [3]. The C4 position is a neopentyl-like center; forcing the reaction with heat leads to unwanted elimination or retro-aldol-type cleavages. The solution is to switch to Tetrahydrofuran (THF) at room temperature and use a cation-chelating additive (like 15-crown-5) to increase the nucleophilicity of the alkoxide without requiring heat.

Q3: Can I methylate the anilino nitrogen without protecting the piperidine nitrogen? A: No. The piperidine nitrogen (a secondary alkyl amine, pKa ~10-11) is significantly more nucleophilic and less sterically hindered than the anilino nitrogen (an alkyl-aryl amine, pKa ~21-25 for deprotonation). Attempting direct methylation without N-protection (e.g., using N-Boc or N-benzyl) will result in rapid quaternization or over-alkylation of the piperidine ring [4].

Strategic Workflow & Mechanistic Pathways

To choose the correct methylation strategy, you must account for the specific functional group targeted at the C4 position. The decision tree below outlines the standard operational logic.

DecisionTree Step1 Target: Methylate 4-Anilinopiperidine Step2 Is Piperidine N Protected? Step1->Step2 Protect Protect N (e.g., N-Boc, N-Bn) Step2->Protect No Select Select Target Group Step2->Select Yes Protect->Select Anilino Anilino N (-NHPh) Select->Anilino Hydroxyl C4-Hydroxyl (-OH) Select->Hydroxyl Reductive Reductive Amination (CH2O, STAB, AcOH) Anilino->Reductive Kinetic Control Alkylation Deprotonation/Alkylation (NaH, MeI, 15-Crown-5) Anilino->Alkylation Thermodynamic Control Hydroxyl->Alkylation Requires Strong Base

Caption: Workflow decision tree for selecting the optimal methylation strategy.

When utilizing the deprotonation/alkylation pathway, overcoming the steric bulk requires generating a "naked" anion. NaH deprotonates the substrate, but in THF, the resulting sodium ion forms a tight ion pair with the anion, dampening its reactivity. The addition of 15-crown-5 sequesters the Na⁺ ion, exposing the anion for a rapid Sₙ2 attack on the methylating agent.

Mechanism A Hindered Substrate (C4-OH or -NHPh) B NaH Deprotonation (Tight Ion Pair) A->B C 15-Crown-5 Addition (Na+ Sequestration) B->C D Naked Anion Formation (Enhanced Nucleophilicity) C->D E SN2 Attack on MeI (Methylated Product) D->E

Caption: Mechanistic pathway of base-mediated methylation overcoming steric hindrance via crown ether.

Quantitative Data: Optimization of Methylation Conditions

The following table summarizes the optimization data for the methylation of the highly hindered 4-(hydroxymethyl)-4-anilino-N-benzylpiperidine intermediate (a precursor in sufentanil synthesis). This data demonstrates the critical interplay between solvent polarity, base strength, and chelating additives [3].

Reagent SystemSolventTemp / TimeAdditiveYieldMechanistic Outcome / Causality
NaH / MeIDMF50°C / 6hNone0% Complete decomposition. Thermal degradation of the hindered neopentyl-like center in a highly polar aprotic solvent.
KOtBu / MeITHFRT / 12hNone34% Poor yield. Potassium tert-butoxide is too bulky to efficiently deprotonate the sterically shielded C4-hydroxyl group.
NaH / MeITHFRT / 6hNone72% Moderate yield. Tight Na⁺ ion pairing reduces nucleophilicity, requiring long reaction times.
NaH / MeITHFRT / 1h15-Crown-5 (1 eq)84% Optimal. Crown ether sequesters Na⁺, creating a highly reactive naked anion that rapidly undergoes Sₙ2 attack.
NaH / Me₂SO₄THFRT / 5hNone85% Optimal. Dimethyl sulfate is a harder, more reactive electrophile than MeI, overcoming the steric barrier without additives.

Self-Validating Experimental Protocols

Protocol A: Base-Mediated Alkylation of Hindered C4-Substituents (Thermodynamic Approach)

Use this protocol for methylating C4-hydroxyls or highly resistant anilino nitrogens using the Crown Ether-assisted method.

Materials:

  • N-Protected 4-anilinopiperidine derivative (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Methyl Iodide (MeI, 1.5 eq) or Dimethyl Sulfate (Me₂SO₄, 1.2 eq)

  • 15-Crown-5 (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Suspend NaH (1.3 eq) in anhydrous THF (0.2 M relative to substrate).

  • Deprotonation: Dissolve the 4-anilinopiperidine substrate (1.0 eq) and 15-crown-5 (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension at 0°C.

    • Self-Validation Check 1: You must observe the evolution of H₂ gas. If no bubbling occurs, your NaH has degraded to NaOH and the reaction will fail.

  • Activation: Allow the mixture to warm to room temperature and stir for 45 minutes to ensure complete deprotonation and ion sequestration.

  • Alkylation: Cool the reaction back to 0°C. Add MeI (1.5 eq) dropwise. Wrap the flask in aluminum foil (MeI is light-sensitive) and stir at room temperature for 1 hour.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3).

    • Self-Validation Check 2: The product spot will run higher (higher R_f) than the starting material due to the loss of the hydrogen-bond donating -OH or -NH group. Both spots will stain active (orange/red) with Dragendorff's reagent.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0°C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: In the ¹H NMR spectrum, confirm success by the appearance of a sharp singlet integrating to 3 protons at ~3.2-3.4 ppm (for -OCH₃) or ~2.7-2.9 ppm (for -NCH₃).

Protocol B: Reductive Amination of the Anilino Nitrogen (Kinetic Approach)

Use this protocol for direct N-methylation of the anilino group when avoiding strong bases is necessary.

Materials:

  • N-Protected 4-anilinopiperidine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 3.0 eq)

  • Sodium Triacetoxyborohydride (STAB, 2.0 eq)

  • Glacial Acetic Acid (AcOH, 1.5 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the substrate in DCE (0.15 M). Add Formaldehyde (3.0 eq) and Glacial Acetic Acid (1.5 eq). Stir at room temperature for 2 hours.

    • Causality Note: The acid catalyst is mandatory. The steric bulk of the anilino group makes the initial nucleophilic attack on formaldehyde kinetically slow; AcOH protonates the formaldehyde, increasing its electrophilicity.

  • Reduction: Cool to 0°C. Add STAB (2.0 eq) portion-wise to manage mild exothermicity. STAB is chosen over NaBH₄ because it is bulkier and milder, preventing the reduction of unreacted formaldehyde to methanol, thereby funneling the reagent toward the sterically hindered iminium intermediate.

  • Completion: Stir at room temperature for 12-16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ until pH ~8. Extract with Dichloromethane (DCM). Dry and concentrate.

References

  • Casy, A. F., & Parfitt, R. T. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Semantic Scholar. Available at:[Link]

  • Google Patents. (2012). Synthesis of fentanyl analogs (EP2455377A1). European Patent Office.
  • Lenz, G. R., Evans, S. M., Walters, D. E., & Hopfinger, A. J. (1986). Opiates. Academic Press. Available at:[Link]

Troubleshooting

Purification techniques for separating (3S,4R) and (3R,4S) isomers

Welcome to the Technical Support Center for Chiral Resolution. Separating (3S,4R) and (3R,4S) isomers presents a unique physicochemical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Resolution. Separating (3S,4R) and (3R,4S) isomers presents a unique physicochemical challenge. Because these molecules are enantiomers—non-superimposable mirror images with identical scalar physical properties (e.g., boiling point, solubility, and polarity in achiral environments)—they cannot be separated using standard achiral techniques.

To achieve baseline resolution, we must introduce a chiral environment that interacts with the (3S,4R) and (3R,4S) isomers asymmetrically, forming transient or stable diastereomeric complexes. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols for the two most robust separation techniques: Chiral Chromatography and Diastereomeric Salt Resolution .

Separation Strategy & Workflow

SeparationWorkflow Start Racemic Mixture (3S,4R) & (3R,4S) Scale Determine Scale & Goal Start->Scale Analyt Analytical / Small Prep (< 10g) Scale->Analyt Prep Large Scale / Production (> 10g) Scale->Prep HPLC Chiral HPLC / SFC Screen CSPs (e.g., Whelk-O1) Analyt->HPLC Salt Diastereomeric Salt Resolution Add Resolving Agent (e.g., DTTA) Prep->Salt Opt Optimize Mobile Phase (Polarity, Temperature) HPLC->Opt Cryst Fractional Crystallization Thermodynamic Control Salt->Cryst Pure1 Enantiopure (3S,4R) Cryst->Pure1 Pure2 Enantiopure (3R,4S) Cryst->Pure2 Opt->Pure1 Opt->Pure2

Decision matrix for selecting (3S,4R) and (3R,4S) enantiomer separation workflows.

Module 1: Chiral Chromatography (HPLC/SFC)

Chiral chromatography separates enantiomers based on stereoselective interactions with a Chiral Stationary Phase (CSP).

FAQ & Troubleshooting

Q: How do I select the right CSP for a (3S,4R)/(3R,4S) pair? A: CSP selection is highly empirical, but immobilized polysaccharide phases and Pirkle-type columns are the industry standards. For instance, the "Inverted Chirality Columns Approach" utilizing (R,R)- and (S,S)-Whelk-O1 columns has proven highly effective in resolving (3S,4R) and (3R,4S) diastereomeric pairs. The cleft-like chiral selector in Whelk-O1 provides strong π-π and hydrogen-bonding interactions, which are critical for distinguishing the spatial arrangement of the 3- and 4-position stereocenters.

Q: Why am I experiencing severe peak tailing and low resolution (Rs < 1.5)? A (Root Cause & Solution): Tailing in chiral chromatography often stems from secondary, non-enantioselective interactions between the analyte's polar functional groups and residual, unendcapped silanols on the silica support[1]. This disrupts the uniform mass transfer required for sharp peaks.

  • Solution: Introduce a mobile phase modifier to competitively bind these active sites. For basic (3S,4R)/(3R,4S) isomers, add 0.1% Diethylamine (DEA) or Triethylamine (TEA). For acidic isomers, use 0.1% Trifluoroacetic acid (TFA). Ensure your sample solvent strength is compatible with the initial mobile phase to prevent fronting[1].

Q: Why does my resolution drop drastically when I scale up the flow rate? A (Root Cause & Solution): Because most chiral stationary phases are densely bonded, large molecules, they suffer from a high resistance to stationary phase mass transfer (a high C-term in the van Deemter equation).

  • Solution: Above the optimum flow rate, efficiency drops rapidly. For critical separations, decrease the flow rate and evaluate the effect of temperature. Modulating temperature changes the thermodynamic behavior of the solute/mobile phase/CSP interactions; decreasing temperature often enhances enantioselectivity by amplifying enthalpic differences.

Step-by-Step Methodology: CSP Screening & Optimization Protocol
  • Column Selection: Install a screening panel of columns with distinct recognition mechanisms (e.g., Chiralpak IA/IB/IC for inclusion complexation, and Whelk-O1 for π-π interactions).

  • Mobile Phase Preparation: Prepare a standard normal-phase eluent (e.g., 90:10 Hexane:Isopropanol). Add 0.1% of the appropriate modifier (DEA for amines, TFA for acids) to mask residual silanols.

  • Isocratic Screening: Inject 5 µL of the racemic mixture (1 mg/mL). Run at a conservative flow rate (e.g., 0.5 - 1.0 mL/min) at 25°C.

  • Thermodynamic Optimization: If partial separation is observed, optimize the temperature. Lower the column compartment temperature in 5°C increments to increase the separation factor (α), balancing this against potential peak broadening due to increased mobile phase viscosity.

Module 2: Diastereomeric Salt Resolution (Classical)

For preparative scales (>10g), classical resolution is often more cost-effective than chromatography. It involves reacting the racemate with a chiral resolving agent to form two diastereomeric salts with distinct solubility profiles.

FAQ & Troubleshooting

Q: What is the "half-equivalent method" and why is it preferred for scaling up? A: The half-equivalent method involves adding only 0.5 molar equivalents of a chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid, or (+)-DTTA) alongside 0.5 equivalents of an achiral acid/base[2][3]. This forces the system into a competitive thermodynamic equilibrium where only the least soluble diastereomeric salt precipitates. This method maximizes both the enantiomeric excess (ee) and the yield of the target (3S,4R) or (3R,4S) isomer while conserving expensive resolving agents[2][3].

Q: My diastereomeric salt is "oiling out" instead of forming crystals. How do I fix this? A (Root Cause & Solution): "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which the solution reaches supersaturation. The system minimizes free energy by forming a metastable solute-rich liquid phase rather than an ordered crystal lattice.

  • Solution: Switch to a solvent system with a flatter solubility curve (e.g., transitioning from pure ethanol to an ethanol/water or acetone/methanol mixture) to lower the saturation temperature. Alternatively, induce nucleation by introducing seed crystals of the pure (3S,4R)-salt and reduce the cooling rate to < 0.5°C/min.

Step-by-Step Methodology: Classical Resolution Protocol
  • Salt Formation: Dissolve 1.0 eq of the (3S,4R)/(3R,4S) racemate in a polar protic solvent (e.g., Ethanol) at 60°C.

  • Agent Addition: Slowly add 0.5 eq of the chiral resolving agent (e.g., (+)-DTTA or (-)-DBTA) dissolved in the same solvent[3]. Stir at 60°C for 30 minutes to ensure complete complexation.

  • Controlled Crystallization: Cool the mixture linearly to 20°C over 4 to 6 hours. Self-Validation Step: Monitor the solution visually; if oiling occurs, immediately reheat to 60°C, add 5-10% v/v water to adjust polarity, and repeat the cooling ramp.

  • Isolation & Salt Breaking: Filter the precipitated salt. To recover the free enantiomer, suspend the salt in a biphasic mixture of Dichloromethane and 1M NaOH (for basic analytes) or 1M HCl (for acidic analytes). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data: Technique Comparison

The following table summarizes the performance metrics of the primary resolution techniques for (3S,4R)/(3R,4S) isomer pairs to aid in your experimental planning.

Separation TechniqueOptimal ScaleTypical Enantiomeric Excess (ee)Average Yield (per cycle)Resolution Time
Analytical Chiral HPLC < 10 mg> 99%N/A (Analytical)10 - 30 mins
Preparative SFC 10 mg - 500 g> 98%45 - 48% (Max theoretical 50%)Continuous
Diastereomeric Salt Resolution > 100 g to Tons90 - 96% (Pre-recrystallization)30 - 40%24 - 48 hours

References

Sources

Optimization

Reducing byproduct formation in the synthesis of JAK inhibitor intermediates

A Guide to Minimizing Byproduct Formation for Researchers and Process Chemists Welcome to the technical support center for the synthesis of Janus Kinase (JAK) inhibitor intermediates. As Senior Application Scientists, we...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproduct Formation for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of Janus Kinase (JAK) inhibitor intermediates. As Senior Application Scientists, we understand that the path from a synthetic route on paper to a high-purity intermediate in the flask is often complicated by the formation of unwanted byproducts. These impurities can significantly impact yield, complicate purification, and compromise the quality of the final active pharmaceutical ingredient (API).[1]

This guide is designed to be a practical resource, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common synthetic challenges and offer robust, scientifically-grounded solutions to help you optimize your reactions and achieve your purity targets.

Troubleshooting Guide: Specific Synthetic Issues
Q1: I'm observing significant amounts of regioisomeric impurities during the synthesis of the 4-aminopyrrolo[2,3-d]pyrimidine core. What is causing this and how can it be controlled?

This is a frequent challenge, particularly in the synthesis of inhibitors like Tofacitinib and Ruxolitinib, which are built upon the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold.[2] The issue often arises from two key steps: the initial halogenation of the pyrimidine ring and the subsequent nucleophilic aromatic substitution (SNAr) with the amine intermediate.

Root Cause Analysis:

  • Halogenation Step: The reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with reagents like phosphorus oxychloride (POCl₃) to form 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can be difficult to control.[3] Inadequate temperature control or improper stoichiometry can lead to incomplete reaction or the formation of mono-chlorinated and other isomeric byproducts.

  • SNAr Coupling: The 2,4-dichloro intermediate has two reactive sites. While the C4 position is generally more electrophilic and susceptible to nucleophilic attack, the C2 position can also react, leading to the formation of a C2-substituted regioisomer. The selectivity of this reaction is highly dependent on conditions.

Mitigation Strategies:

  • Strict Control of Halogenation: Carefully control the reaction temperature and the molar equivalents of POCl₃ and any amine base used. A patent by Pfizer describes that carefully managing these parameters can significantly improve the yield and purity of the desired 2,4-dichloro product.[3]

  • Optimize SNAr Conditions:

    • Temperature: Running the coupling reaction at a lower temperature often enhances regioselectivity in favor of the desired C4 isomer. Start with the literature-reported temperature and systematically decrease it to find the optimal balance between reaction rate and selectivity.

    • Base Selection: The choice and amount of base (e.g., K₂CO₃, K₃PO₄, or an organic base like DIPEA) can influence which position reacts. An inappropriate base can lead to side reactions. Screen a panel of bases to identify the one that provides the highest C4/C2 ratio.

    • Solvent Effects: The polarity of the solvent can affect the relative reactivity of the C2 and C4 positions. Protic solvents may favor C4 substitution in some cases.

Q2: During the palladium-catalyzed cross-coupling step to form the core structure, I'm getting a high percentage of a homocoupled (dimer) byproduct of my starting material. How can I prevent this?

Dimer formation is a classic side reaction in many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) used in JAK inhibitor synthesis.[4] It occurs when two molecules of the same starting material (e.g., the aryl halide or the organoboron reagent) couple with each other, consuming valuable reagents and complicating purification.

Causative Mechanisms:

  • Presence of Oxygen: Oxygen is a primary culprit. It can promote the oxidative homocoupling of organometallic reagents and can also oxidize the active Pd(0) catalyst to inactive Pd(II) species, which may themselves catalyze dimerization.[4]

  • Inefficient Catalytic Cycle: If any step in the desired cross-coupling cycle (oxidative addition, transmetalation, or reductive elimination) is slow relative to the rate of homocoupling pathways, dimer formation will be more pronounced. This can be due to suboptimal ligand choice, base, or temperature.

Troubleshooting Protocol:

  • Rigorous Degassing: This is the most critical first step. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Purge the reaction flask thoroughly with inert gas before adding any reagents.[4]

  • Ligand Selection: The ligand choice is crucial. Bulky, electron-rich phosphine ligands often accelerate the reductive elimination step, which releases the desired product and regenerates the Pd(0) catalyst. This can outcompete the homocoupling side reaction. Consider screening ligands like XPhos or SPhos.[5]

  • Slow Addition of Reagents: Adding one of the coupling partners (often the more reactive one, like the boronic acid) slowly via a syringe pump can maintain its concentration at a very low level. This kinetically disfavors the second-order homocoupling reaction while allowing the desired first-order cross-coupling to proceed.[4]

  • Catalyst Precursor: Consider using a Pd(0) precatalyst like Pd₂(dba)₃ instead of a Pd(II) source (e.g., Pd(OAc)₂). This eliminates the need for an in-situ reduction step, which can sometimes be inefficient and contribute to side reactions.[4]

Q3: My reaction to introduce the piperidine side-chain is sluggish, resulting in incomplete conversion and difficult purification from the unreacted starting material. What should I investigate?

Incomplete conversion is a common issue, particularly in SNAr or amination reactions involving sterically hindered intermediates. The problem typically points to issues with reaction kinetics or catalyst deactivation.

Troubleshooting Workflow:

G start Incomplete Conversion Detected check_reagents Verify Reagent Purity & Stoichiometry (Amine, Halide, Base) start->check_reagents check_catalyst Evaluate Catalyst Activity (If applicable) check_reagents->check_catalyst Reagents OK result_ok Reaction Complete check_reagents->result_ok Purity/Ratio Issue Found & Fixed check_temp Increase Reaction Temperature check_catalyst->check_temp Catalyst OK check_catalyst->result_ok New Catalyst/Loading Solved Issue check_solvent Screen Alternative Solvents check_temp->check_solvent No Improvement check_temp->result_ok Higher Temp Drives Reaction check_solvent->result_ok New Solvent Improves Solubility/Rate result_fail Issue Persists check_solvent->result_fail No Improvement

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Actions:

  • Reagent Quality: Ensure the purity of your starting materials. The amine intermediate can degrade upon storage. The halide partner should be pure. The base (e.g., K₂CO₃) should be anhydrous and finely powdered to ensure maximum surface area.

  • Temperature and Concentration: Many of these coupling reactions require elevated temperatures to overcome the activation energy barrier.[6] A modest increase in temperature (e.g., in 10 °C increments) can significantly increase the reaction rate. Similarly, increasing the concentration (within solubility limits) can also speed up the reaction.

  • Solvent Choice: The solvent must fully dissolve the reactants. If you observe a heterogeneous mixture where one reactant is not dissolving, the reaction will be slow. Consider moving to a more polar, higher-boiling aprotic solvent like DMF, DMAc, or NMP.

  • Protecting Groups: In some syntheses, protecting groups are used on the pyrrolo[2,3-d]pyrimidine core (e.g., SEM or tosyl).[6][7] If your route involves deprotection, ensure this step has gone to completion before attempting the coupling, as the protected starting material will be unreactive.

Q4: I am seeing a bis-alkylated byproduct in my reaction mixture. How can I improve the selectivity for mono-alkylation?

This is a common issue in reactions where a primary or secondary amine is coupled to a di-functional electrophile, or when a nucleophile reacts with a molecule that has multiple reactive sites. For example, in the synthesis of the JAK2 inhibitor LY2784544, a bis-pyrazole byproduct was observed during an amination step.[8]

Root Cause and Solutions:

  • Stoichiometry: The most common cause is an excess of the alkylating agent or nucleophile.

    • Action: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the limiting reagent. In some cases, using a slight excess of the more valuable starting material that is being mono-substituted can help drive the reaction to completion without over-reacting.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase selectivity by slowing down the second, less-favored alkylation reaction more than the initial desired reaction.

    • Slow Addition: As with preventing dimerization, the slow addition of the alkylating agent can keep its instantaneous concentration low, favoring the mono-alkylation pathway.

Byproduct TypeCommon CauseMitigation Strategy
Regioisomer Poor selectivity in SNArOptimize temperature, base, and solvent.
Dimer/Homocoupled Oxygen, slow catalytic stepRigorous degassing, ligand screening, slow addition.[4]
Bis-Alkylated Excess of one reagentStrict stoichiometric control, lower temperature.[8]
Diastereomer Poor stereocontrolUse of chiral catalysts, chiral resolution.[9]

Table 1: Summary of common byproducts and mitigation strategies.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical process parameters (CPPs) to monitor to ensure reproducibility and minimize byproduct formation?

The most critical parameters are almost always:

  • Temperature: Reaction kinetics and selectivity are often exponentially dependent on temperature.

  • Reagent Stoichiometry: Precise molar ratios are key to avoiding byproducts from over-reaction or unreacted starting materials.

  • Solvent Purity/Water Content: Trace water can hydrolyze reagents or intermediates. Ensure solvents are appropriately dried.

  • Atmosphere Control: For oxygen- and moisture-sensitive reactions (especially those using organometallics or Pd catalysts), maintaining a strictly inert atmosphere is non-negotiable.

FAQ 2: What are the most effective methods for purifying intermediates from structurally similar byproducts like regioisomers?

When byproducts are very similar to the desired product, purification can be challenging.

  • Recrystallization: This is the most powerful and scalable purification technique if a suitable solvent system can be found. It is highly effective at removing small amounts of impurities.

  • Chromatography: While effective, silica gel chromatography can be costly and time-consuming at a large scale. It is best used for small-scale synthesis or when crystallization fails.

  • Salt Formation/Resolution: If your intermediate and byproduct have different pKa values, it's sometimes possible to selectively precipitate one as a salt. For chiral compounds, diastereomeric salt formation with a resolving agent (like di-p-toluoyl-L-tartaric acid) is a standard method for separating enantiomers.[10]

FAQ 3: What analytical techniques are essential for identifying and quantifying these byproducts?

A multi-pronged analytical approach is necessary:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for reaction monitoring and final purity analysis. It can separate and quantify the desired product and various impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing their molecular weight, which gives crucial clues to their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and for characterizing the structure of isolated byproducts.

Experimental Protocol Example: Optimization to Reduce Dimer Formation

This protocol outlines a systematic approach to optimizing a generic Suzuki coupling reaction to minimize the formation of a boronic acid dimer.

Objective: Reduce dimer impurity from >10% to <1% in the coupling of Aryl-Br with Het-B(OH)₂.

G cluster_0 Phase 1: Baseline & Degassing cluster_1 Phase 2: Ligand & Catalyst Screening cluster_2 Phase 3: Process Parameter Optimization A1 Run Baseline Rxn (Standard Conditions) A2 Implement Rigorous Degassing (3x Freeze-Pump-Thaw) A1->A2 Analyze Dimer % B1 Screen Ligands (e.g., XPhos, SPhos) A2->B1 B2 Test Pd(0) Precatalyst (e.g., Pd2(dba)3) B1->B2 Analyze Dimer % C1 Optimize Temperature (Lower in 5°C steps) B2->C1 C2 Implement Slow Addition (Boronic Acid in solution) C1->C2 Analyze Dimer % D Validated Process Dimer <1% C2->D Confirm Optimal Conditions

Caption: Phased optimization workflow for byproduct reduction.

Step-by-Step Methodology:

  • Establish Baseline:

    • Run the reaction using your current, unoptimized procedure.

    • Carefully quantify the product-to-dimer ratio using HPLC area percent. This is your baseline.

  • Phase 1: Improve Inert Atmosphere:

    • Prepare two identical reactions.

    • Reaction A: Use your standard inerting procedure.

    • Reaction B: Use a more rigorous degassing method for the solvent (e.g., three freeze-pump-thaw cycles). Purge the reaction vessel with argon for at least 20 minutes.

    • Compare the dimer formation in A vs. B. This will confirm if oxygen ingress is a major contributor.

  • Phase 2: Screen Catalytic System (using best degassing method):

    • Set up parallel reactions to screen different phosphine ligands with your Pd source. Keep all other variables (temperature, concentration, stoichiometry) constant.

    • Include a reaction using a pre-formed Pd(0) catalyst to assess if the reduction step is problematic.

    • Identify the ligand/catalyst combination that provides the lowest dimer percentage.

  • Phase 3: Optimize Reaction Parameters (using best catalyst system):

    • With the optimized catalyst system, investigate the effect of temperature. Run the reaction at the standard temperature, 10 °C lower, and 20 °C lower.

    • Using the best temperature, implement slow addition of the boronic acid. Dissolve it in the reaction solvent and add it via syringe pump over 2-4 hours.

    • Analyze the results to determine the final, optimized conditions.

By systematically isolating and testing these variables, you can identify the key factors driving byproduct formation and develop a robust process that consistently delivers high-purity intermediates.

References
  • University of Nebraska-Lincoln. (n.d.). Tofacitinib synthesis. Retrieved from UNL Digital Commons.[11]

  • Bon-Gyoung, K. et al. (2011). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ACS Publications.[8]

  • Google Patents. (2022). US20220056035A1 - Process and intermediates for preparing a jak inhibitor.[12]

  • ResearchGate. (2011). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544.[5]

  • Semantic Scholar. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib.[9]

  • Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.[13]

  • BenchChem. (n.d.). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.[4]

  • Google Patents. (2021). WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof.[6]

  • Google Patents. (n.d.). EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof.[14]

  • Cleanchem. (n.d.). Oclacitinib Impurity 1 | CAS No: 2124221-13-0.[15]

  • Pharmaffiliates. (n.d.). Oclacitinib-impurities.[16]

  • Google Patents. (2017). US9718834B2 - Processes and intermediates for making a JAK inhibitor.[1]

  • Clinivex. (n.d.). Oclacitinib Impurity 11 | Products Supplier.[17]

  • Cao, B., Zhu, H., Wu, J., & Tian, G. (2018). Intermediate of JAK inhibitor and preparation method thereof. China patent CN107759623A.[18]

  • Google Patents. (2012). US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis.[3]

  • Protheragen. (n.d.). Oclacitinib Impurity 4.[19]

  • Google Patents. (n.d.). CN107759623B - Intermediates of JAK inhibitors and preparation methods thereof.[7]

  • BenchChem. (2025). Key Chemical Intermediates for JAK Inhibitor Synthesis.[2]

  • Urmia University. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.[20]

  • European Patent Office. (2023). EP 4186908 A1 - JAK INHIBITOR COMPOUND AND USE THEREOF.[21]

  • TLC Pharmaceutical Standards. (n.d.). Oclacitinib Impurity 3.[22]

  • MDPI. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.[23]

  • PMC. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors.[24]

  • ResearchGate. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.[25]

  • Google Patents. (2007). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.[10]

  • PMC. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.[26]

  • eLife. (n.d.). Receptor-mediated dimerization of JAK2 FERM domains is required for JAK2 activation.[27]

  • PMC. (2020). Basic Mechanisms of JAK Inhibition.[28]

  • Frontiers. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses.[29]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the precise and unambiguous structural elucidation of novel chemical entities...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine, a substituted piperidine scaffold of interest in medicinal chemistry.

The piperidine ring is a prevalent motif in a multitude of bioactive compounds and pharmaceuticals.[1][2] The stereochemistry of substituents on this ring profoundly influences their pharmacological activity. Therefore, a detailed understanding of the NMR spectral features is crucial for confirming the desired diastereomer and for quality control in synthetic processes.

This guide will delve into the expected spectral characteristics of the target molecule, compare it with a structurally related analogue, and provide the foundational principles for interpreting such spectra. Our analysis is grounded in established spectroscopic principles and data from closely related compounds.[3][4][5]

Molecular Structure and Stereochemistry

The target molecule, (3S,4R)-3-Methyl-4-N-phenylamino-piperidine, possesses two stereocenters, leading to the possibility of four stereoisomers. The (3S,4R) configuration denotes a trans relationship between the methyl group at the C3 position and the N-phenylamino group at the C4 position. In its most stable chair conformation, both substituents are expected to occupy equatorial positions to minimize steric hindrance.[2][6]

Figure 1: Molecular Structure of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine

A 2D representation of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) and coupling constants (J) are influenced by the electronic environment and the dihedral angles between adjacent protons, respectively. The analysis is based on data from analogous 3-methyl-4-amino-piperidine derivatives.[4]

Table 1: Predicted ¹H NMR Data for (3S,4R)-3-Methyl-4-N-phenylamino-piperidine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Phenyl-H7.20 - 6.70m-Aromatic protons of the N-phenyl group.
NH (piperidine)~1.5 - 2.5br s-Broad singlet due to nitrogen quadrupole effects and potential exchange.
NH (amino)~3.5 - 4.5br s-Broad singlet, chemical shift dependent on solvent and concentration.
H-4~2.8 - 3.2m-Methine proton adjacent to the nitrogen of the amino group.
H-2ax, H-6ax~2.9 - 3.3m-Axial protons adjacent to the ring nitrogen, deshielded.
H-2eq, H-6eq~2.4 - 2.8m-Equatorial protons adjacent to the ring nitrogen.
H-3~1.8 - 2.2m-Methine proton adjacent to the methyl group.
H-5ax~1.9 - 2.3qdJ ≈ 12-14 (ax-ax), 3-5 (ax-eq)Axial proton with large axial-axial and smaller axial-equatorial couplings.
H-5eq~1.4 - 1.8m-Equatorial proton with smaller equatorial-axial and geminal couplings.
CH₃~0.9 - 1.1dJ ≈ 6-7Doublet due to coupling with the H-3 proton.

Note: Predicted values are based on spectral data of similar compounds and general principles of NMR spectroscopy.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the nature of the substituents and the overall stereochemistry.

Table 2: Predicted ¹³C NMR Data for (3S,4R)-3-Methyl-4-N-phenylamino-piperidine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Phenyl C (ipso)~145 - 150Aromatic carbon attached to the amino nitrogen.
Phenyl C (ortho, meta, para)~115 - 130Aromatic carbons of the N-phenyl group.
C-4~55 - 60Carbon bearing the N-phenylamino group.
C-2, C-6~48 - 54Carbons adjacent to the ring nitrogen.
C-3~35 - 40Carbon bearing the methyl group.
C-5~30 - 35Methylene carbon of the piperidine ring.
CH₃~15 - 20Methyl group carbon.

Note: Predicted values are based on spectral data of similar compounds and general principles of NMR spectroscopy.[3]

Comparative Analysis: (3S,4R)-3-Methyl-4-N-phenylamino-piperidine vs. cis-N-Benzyl-3-methyl-4-amino-piperidine derivative

To provide a tangible comparison, we will contrast the expected spectral features of our target compound with a known, structurally similar molecule: a cis-N-benzyl-3-methyl-4-aminopiperidine derivative, for which spectral data has been published.[4][5] The primary differences are the substituent on the piperidine nitrogen (H vs. Benzyl) and on the amino group (Phenyl vs. H).

Table 3: Comparative ¹H and ¹³C NMR Data

Feature(3S,4R)-3-Methyl-4-N-phenylamino-piperidine (Predicted)cis-N-Benzyl-3-methyl-4-amino-piperidine derivative[4][5]Key Differences and Rationale
¹H NMR
Aromatic ProtonsPhenyl: 7.20 - 6.70 ppmBenzyl: 7.22–7.44 ppmSimilar aromatic regions, but different splitting patterns are expected.
CH₃~0.9 - 1.1 ppm (d)1.14 ppm (s)The methyl group in the reference compound is a singlet, suggesting a different substitution pattern at C3 in that specific derivative (e.g., a quaternary center). In our target, it's a doublet coupled to H-3.
Piperidine Ring ProtonsComplex multiplets from ~1.4 - 3.3 ppmComplex multiplets from ~1.36 - 3.74 ppmThe presence of the N-benzyl group in the reference compound will deshield the adjacent protons (H-2, H-6) more significantly than the N-H in our target.
¹³C NMR
Aromatic CarbonsPhenyl: ~115 - 150 ppmBenzyl: ~127 - 139 ppmThe chemical shifts of the aromatic carbons will differ due to the different electronic effects of the amino and piperidine nitrogen substituents.
C-3~35 - 40 ppm71.40 ppmThis large difference suggests a significant structural variance in the reference compound at the C3 position, possibly bearing an oxygen atom in the cited derivative.
CH₃~15 - 20 ppm20.50 ppmThe chemical shift of the methyl carbon is expected to be in a similar range.

This comparison underscores the sensitivity of NMR spectroscopy to subtle structural changes. While the overall pattern of signals in the aliphatic region would be similar, the precise chemical shifts and multiplicities would allow for the differentiation between these two molecules.

Experimental Protocols

NMR Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently shake the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

Visualization of NMR Analysis Workflow

Figure 2: Experimental and Analytical Workflow

G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase sample_prep Sample Preparation (Dissolution, Internal Standard) data_acq NMR Data Acquisition (1D ¹H, ¹³C; 2D COSY, HSQC, HMBC) sample_prep->data_acq process Spectral Processing (Fourier Transform, Phasing, Baseline Correction) data_acq->process assign_1h ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity, J-coupling) process->assign_1h assign_13c ¹³C Spectrum Analysis (Chemical Shift) process->assign_13c assign_2d 2D Spectra Interpretation (COSY, HSQC, HMBC correlations) process->assign_2d structure_confirm Structure Confirmation & Stereochemical Assignment assign_1h->structure_confirm assign_13c->structure_confirm assign_2d->structure_confirm

A flowchart illustrating the key stages in the NMR spectral analysis of a small molecule.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of complex molecules like (3S,4R)-3-Methyl-4-N-phenylamino-piperidine. By carefully examining chemical shifts, coupling constants, and multiplicities, and by employing 2D NMR techniques, researchers can confidently determine the constitution and relative stereochemistry of the synthesized compound. The comparative analysis with known analogues provides a valuable framework for interpreting the spectral data and highlights the subtle yet significant impact of structural modifications on the NMR spectrum. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of novel piperidine-based compounds.

References

  • Eliel, E. L., & Manoharan, M. (1981). Carbon-13 NMR spectra of pyrrolidines and piperidines. Structure of the Perhydroisoindol-5-ones and 3-Azabicyclo[3][7][7]nonan-6-imines formed by the cyanoisopropyl radical induced cyclization of N-Methyl-N,N-bis(2-alkylallyl)amines. Journal of Organic Chemistry, 46(9), 1959–1961.

  • Hilário, F. F., et al. (2005). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Journal of the Brazilian Chemical Society, 16(6A), 1184-1188.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Fujita, M., et al. (2007).
  • Shen, Y., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(3), 1548–1554.
  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Retrieved from [Link]

  • Kudzin, Z. H., et al. (1995). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 38(24), 4825–4834.
  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 13(12), 1530-1538.
  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(6), 464–478.
  • RSC Publishing. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 723-729.
  • ResearchGate. (n.d.). 1 H NMR spectra of the two isomers: (a) 7b (syn) and (b) 5b (anti). Retrieved from [Link]

  • MDPI. (2022).
  • RSC Publishing. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110–1118.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Douglas, J. J., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]

Sources

Comparative

Advanced Chiral HPLC Methodologies for (3S,4R) Isomer Purity: A Comparative Guide

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a study in molecular causality. The enantiomeric purity of (3S,4R) isomers—such as the archetypal antidepr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a study in molecular causality. The enantiomeric purity of (3S,4R) isomers—such as the archetypal antidepressant (-)-trans-paroxetine—is a critical quality attribute that directly dictates pharmacological efficacy and safety.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for resolving (3S,4R) piperidine derivatives and provides a field-proven, self-validating experimental protocol to ensure uncompromising analytical integrity.

Mechanistic Causality of Chiral Stationary Phases (CSPs)

Chiral recognition is driven by a three-point interaction model between the analyte and the stationary phase. For a (3S,4R) isomer, the spatial orientation of its bulky substituents (e.g., the 4-(4-fluorophenyl) and 3-aryloxymethyl groups in paroxetine) requires a highly specific steric environment. We primarily evaluate three classes of CSPs for these molecules:

  • Amylose-based Polysaccharides (e.g., Chiralpak AD-H): Amylose derivatives form a left-handed helical polymer structure. This architecture provides deep, chiral inclusion cavities. The (3S,4R) spatial arrangement often fits into these helical grooves differently than its (3R,4S) antipode, leading to robust baseline resolution[1].

  • Cellulose-based Polysaccharides (e.g., Chiralcel OD-H): Cellulose derivatives possess a more linear, cleft-like polymeric structure. While they offer excellent hydrogen bonding and

    
     interactions, their open clefts sometimes provide weaker steric hindrance for specific (3S,4R) geometries compared to amylose[2].
    
  • Protein-based (e.g., Ovomucoid): Ovomucoid is a glycoprotein that relies on hydrophobic pockets and steric hindrance. It is highly effective for trace enantiomeric impurity detection due to extremely low Limits of Detection (LOD), though it suffers from lower loading capacity[3].

G Start Target: (3S,4R) Isomer (e.g., Paroxetine) Screening CSP Screening (Amylose vs. Cellulose vs. Protein) Start->Screening Amylose Amylose-based (AD-H) Helical Structure Screening->Amylose Cellulose Cellulose-based (OD-H) Linear Clefts Screening->Cellulose Protein Ovomucoid (OVM) Hydrophobic Pockets Screening->Protein Eval Evaluate Resolution (Rs) & Selectivity (α) Amylose->Eval Cellulose->Eval Protein->Eval Opt Mobile Phase Optimization (Hexane/IPA/DEA) Eval->Opt Val Self-Validating Protocol (SST, Bracketing) Opt->Val

Fig 1. Logical workflow for chiral stationary phase (CSP) screening and method optimization.

Comparative Performance Data

The following table synthesizes experimental data comparing these three columns for the separation of a model (3S,4R) piperidine derivative against its (3R,4S) enantiomer.

Chiral Stationary PhasePolymer/Base StructureTypical Mobile PhaseResolution (Rs)Elution OrderLOD (µg/mL)Mechanistic Causality
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/DEA (Normal Phase)> 2.0(+)- before (-)-~0.05Helical inclusion cavities strongly differentiate the bulky 3- and 4- substituents[3].
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/DEA (Normal Phase)1.2 - 1.8(-)- before (+)-~0.05Linear clefts provide weaker steric hindrance for this specific spatial arrangement[2].
Ovomucoid (OVM) GlycoproteinPhosphate Buffer/Acetonitrile (Reverse Phase)> 2.5(-)- before (+)-0.005Hydrophobic protein pockets offer extreme sensitivity but lower loading capacity[3].

Note: The elution order inversion between Amylose and Ovomucoid CSPs is a critical phenomenon to leverage when attempting to elute a minor impurity before a massive main peak to avoid tailing interference.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step methodology details an Amylose-based Normal Phase HPLC workflow, explaining the scientific causality behind each parameter.

Step 1: Mobile Phase Preparation (The Causality of DEA)
  • Action: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% Diethylamine (DEA).

  • Causality: The (3S,4R) isomer contains a basic secondary amine. Without DEA, this basic nitrogen strongly interacts with residual acidic silanols on the silica support of the CSP, causing severe peak tailing and destroying resolution. DEA acts as a competitive silanol blocker, ensuring sharp, symmetrical peaks and accurate integration[2].

Step 2: System Suitability Testing (SST) - The Core of Trust
  • Action: Inject a racemic mixture (50:50 of (3S,4R) and (3R,4S) isomers) at 10 µg/mL.

  • Acceptance Criteria: Resolution (Rs) must be ≥ 1.5. Tailing factor (Tf) ≤ 1.5. Relative Standard Deviation (RSD) of retention times over 3 replicate injections ≤ 1.0%.

  • Causality: This step forces the system to prove its resolving power before any actual samples are analyzed. If Rs < 1.5, the system halts; this prevents the generation of false-positive purity data due to column degradation.

Step 3: Sample Preparation & Injection
  • Action: Dissolve the API in the mobile phase to a concentration of 1.0 mg/mL. Inject 10 µL. Maintain column temperature at exactly 25°C.

  • Causality: Dissolving the sample directly in the mobile phase prevents solvent-mismatch shock at the column head, which can cause peak splitting. Temperature control is vital; chiral recognition is an enthalpy-driven process, and fluctuations will alter the selectivity (

    
    )[4].
    
Step 4: Bracketing Standard Verification
  • Action: Inject the SST standard after every 6 sample injections and at the end of the sequence.

  • Causality: Normal phase solvents (Hexane/IPA) are volatile. Evaporation in the solvent reservoir can change the mobile phase ratio over time, causing retention time drift. Bracketing ensures that any drift remains within the validated ±2.0% window, validating the integrity of all preceding sample data.

Sequence Blank 1. Blank (Baseline Check) SST SST Blank->SST Sample 3. Samples (n=6) SST->Sample Bracket Bracket Sample->Bracket

Fig 2. Self-validating HPLC injection sequence ensuring continuous system integrity.

References

  • Title: New validated HPLC methodology for the determination of (−)
  • Title: A Comparative Guide to the Chiral HPLC Analysis of (S)
  • Source: mdpi.
  • Source: nih.

Sources

Validation

Publish Comparison Guide: Structural Validation of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine

This guide provides an in-depth technical comparison of X-ray crystallography data for (3S,4R)-3-Methyl-4-N-phenylamino-piperidine against alternative characterization methods (NMR, Chiral HPLC). It is designed for resea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of X-ray crystallography data for (3S,4R)-3-Methyl-4-N-phenylamino-piperidine against alternative characterization methods (NMR, Chiral HPLC). It is designed for researchers requiring absolute stereochemical validation of this critical pharmacophore.

Executive Summary

The piperidine derivative (3S,4R)-3-Methyl-4-N-phenylamino-piperidine is a high-value synthetic intermediate, serving as the scaffold for the potent cis-3-methylfentanyl class of opioids.[1] Its biological activity is strictly governed by its stereochemistry; the (3S,4R) absolute configuration dictates receptor binding affinity and safety profiles.

While Nuclear Magnetic Resonance (NMR) and Chiral HPLC are industry standards for routine analysis, they fail to provide ab initio proof of absolute configuration without reference standards. Single-Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to unambiguously determine the (3S,4R) stereocenter pairing and the piperidine ring conformation (chair vs. boat) in the solid state.

This guide compares the "performance" of X-ray data (resolution, definitive proof) against these alternatives, providing experimental protocols for generating crystallographic-grade samples.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the structural insights provided by SC-XRD against NMR and HPLC/MS methods.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/COSY) Chiral HPLC / MS
Primary Output 3D Electron Density MapChemical Shift & Coupling ConstantsRetention Time & Mass-to-Charge
Stereochemistry Absolute Configuration (R/S) via Anomalous DispersionRelative Configuration (cis/trans) onlyComparison to Reference Standard
Conformation Precise Bond Lengths/Angles (Å, °)Time-Averaged Solution StateN/A
Sample Requirement Single Crystal (0.1–0.3 mm)Solution (~5-10 mg)Solution (<1 mg)
Ambiguity Low (Direct Observation)Medium (Signal Overlap)High (Drift, Column variability)
Turnaround Days (Crystallization dependent)Minutes/HoursMinutes
Technical Insight
  • Why X-ray Wins: For the (3S,4R) isomer, the spatial relationship between the C3-Methyl and C4-Anilino groups is critical. X-ray data resolves the specific axial-equatorial relationships that drive the "cis" geometry, which can be obscured in NMR due to rapid ring flipping in solution.

Experimental Data: (3S,4R)-3-Methyl-4-N-phenylamino-piperidine[1]

The following data summarizes the crystallographic parameters typically observed for the cis-3-methyl-4-anilidopiperidine core (often crystallized as an oxalate or fumarate salt to improve lattice stability).

Crystal Data Parameters (Reference Standard)
  • Empirical Formula: C

    
    H
    
    
    
    N
    
    
    
    
    C
    
    
    H
    
    
    O
    
    
    (Oxalate Salt)
  • Crystal System: Orthorhombic or Monoclinic (Chiral Space Group, e.g., P2

    
    2
    
    
    
    2
    
    
    )
  • R-Factor (R

    
    ):  < 0.05 (indicating high-quality structural solution)
    
  • Flack Parameter: ~0.0 (Confirms absolute configuration; values near 1.0 indicate inverted structure)

Key Geometric Parameters
ParameterValue (Å / °)Significance
Bond C3–C4 1.53 – 1.55 ÅStandard sp

-sp

single bond.[1]
Torsion C3–C4 ~60° (Gauche)Confirms cis relationship (Methyl/Amino).
Ring Conformation ChairThe piperidine ring adopts a chair conformation with the bulky 4-anilino group equatorial and 3-methyl axial (or vice versa depending on packing).
N–C(Ph) Distance 1.38 – 1.40 ÅIndicates partial double bond character due to N-lone pair delocalization into the phenyl ring.

Note: The (3S,4R) configuration corresponds to the cis isomer where the C3-Methyl and C4-Amino groups project to the same face of the piperidine plane.

Experimental Protocols

Protocol A: Preparation of Diffraction-Quality Crystals

Objective: Isolate single crystals of the (3S,4R) isomer suitable for SC-XRD.

  • Salt Formation: Dissolve 50 mg of the free base (3S,4R)-3-methyl-4-N-phenylamino-piperidine in 2 mL of absolute ethanol.

  • Acid Addition: Add 1.0 equivalent of oxalic acid (dissolved in minimal hot ethanol) dropwise.

  • Nucleation: Allow the solution to cool slowly to room temperature in a vibration-free environment.

  • Vapor Diffusion (Optional): If precipitation is too rapid, place the ethanol vial inside a larger jar containing diethyl ether (antisolvent) to slow diffusion.

  • Harvesting: Collect colorless prisms after 24–48 hours. Mount crystal on a glass fiber using cryo-oil.[1]

Protocol B: Data Collection & Refinement
  • Instrument: Bruker APEX-II or equivalent diffractometer with Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å).[1]
  • Temperature: Maintain sample at 100 K (using N

    
     stream) to reduce thermal motion.
    
  • Strategy: Collect full sphere of data (

    
     up to 28–30°).
    
  • Refinement: Use SHELXL for least-squares refinement. Refine Flack parameter to validate absolute stereochemistry.

Visualizing the Validation Workflow

The following diagram illustrates the critical path from synthesis to definitive structural validation, highlighting where X-ray data provides the "Go/No-Go" decision point.

G Synthesis Synthesis of Racemic 3-Methyl-4-Anilinopiperidine Resolution Chiral Resolution (e.g., Tartaric Acid Salt) Synthesis->Resolution Isomer_3S4R Isolate (3S,4R) Isomer Resolution->Isomer_3S4R NMR Method A: NMR (Relative Config Only) Isomer_3S4R->NMR Routine HPLC Method B: Chiral HPLC (Purity Check) Isomer_3S4R->HPLC Routine Crystallization Crystallization (Oxalate/Fumarate Salt) Isomer_3S4R->Crystallization Definitive XRD X-ray Diffraction (SC-XRD) (Data Collection) Crystallization->XRD Structure 3D Structure Solution (Absolute Config Confirmed) XRD->Structure Validation Validated (3S,4R) Reference Standard Structure->Validation Flack Parameter ~0.0

Caption: Workflow for absolute stereochemical validation. The X-ray pathway (Red) provides the definitive reference standard required to calibrate routine NMR and HPLC methods.

References

  • Wang, Z. X., et al. (1993). "Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity." Yaoxue Xuebao, 28(12), 905-910.

  • Deschamps, J. R., et al. (2002). "2-[(3R,4S)-3-Methyl-4-(N-phenyl-N-propionylamino)piperidin-1-yl] derivatives." Acta Crystallographica Section C, 58(6), o362-o364.[2]

  • Vasylyev, M., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 13, 1374-1387.

  • Brine, G. A., et al. (1979). "Conformational Aspects of the Analgesic Activity of the 4-anilidopiperidines." Journal of Medicinal Chemistry, 22(10), 1167-1171.

Sources

Comparative

Comparative Synthetic Routes for (3S,4R)-3-Methyl-4-N-phenylamino-piperidine: A Technical Guide

Executive Summary & Chemical Context (3S,4R)-3-Methyl-4-N-phenylamino-piperidine (CAS: 53757-51-0) is a highly specialized, chiral piperidine intermediate. It serves as the critical structural backbone for synthesizing p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(3S,4R)-3-Methyl-4-N-phenylamino-piperidine (CAS: 53757-51-0) is a highly specialized, chiral piperidine intermediate. It serves as the critical structural backbone for synthesizing potent μ-opioid receptor ligands, most notably cis-(+)-3-methylfentanyl derivatives[1][2]. In the realm of drug development, the stereochemistry of this core is non-negotiable: the cis-relationship between the C3-methyl and C4-phenylamino groups is responsible for the compound's extreme receptor affinity, while the absolute (3S,4R) configuration dictates its enantioselectivity and biological activity[1].

For process chemists and application scientists, synthesizing this molecule presents a dual challenge:

  • Diastereocontrol: Forcing the thermodynamically challenging cis-configuration during the amination of the piperidone ring.

  • Enantiocontrol: Isolating the specific (3S,4R) enantiomer from the resulting racemic mixture.

This guide objectively compares the industry-standard classical resolution route against modern asymmetric methodologies, providing validated experimental protocols and mechanistic causality.

Mechanistic & Retrosynthetic Analysis

The synthesis of the (3S,4R) target relies heavily on the principle of steric approach control . The universally accepted starting material is 1-benzyl-3-methyl-4-piperidone[3]. The retrosynthetic logic dictates that the C4-amine is installed via a Schiff base (imine) intermediate, followed by a diastereoselective hydride reduction[4].

Retrosynthesis A 1-Benzyl-3-methyl- 4-piperidone B Schiff Base Intermediate A->B Aniline, H+ C rac-cis-3-Methyl-4- phenylaminopiperidine B->C NaBH3CN (Diastereoselective) D (3S,4R)-Target Enantiomer C->D Chiral Resolution (+)-Tartaric Acid

Figure 1: Retrosynthetic pathway for (3S,4R)-3-Methyl-4-N-phenylamino-piperidine.

The Causality of Diastereoselectivity

When the imine intermediate is formed, the C3-methyl group strongly influences the trajectory of the incoming reducing agent. Bulky hydride donors (such as sodium cyanoborohydride,


) are sterically hindered from attacking the face of the piperidine ring occupied by the methyl group. Consequently, the hydride attacks from the less hindered opposite face, pushing the bulky N-phenylamino group into an equatorial position and forcing a cis-orientation relative to the methyl group[4].

Comparison of Synthetic Routes

To access the pure (3S,4R) enantiomer, chemists typically choose between two primary routes.

Route A: Classical Reductive Amination & Chiral Resolution (Industry Standard)

This is the most robust and heavily documented route in the literature[3][5]. It relies on achieving high diastereoselectivity during the reduction phase, followed by classical salt resolution.

  • Mechanism: Condensation of the piperidone with aniline, followed by

    
     reduction. The resulting rac-cis mixture is debenzylated and resolved using (R,R)-L-(+)-tartaric acid[1].
    
  • Pros: Highly reproducible, utilizes inexpensive reagents, and provides excellent enantiomeric purity (>99% ee) after a single recrystallization.

  • Cons: The inherent 50% maximum yield limit of classical resolution reduces overall atom economy.

Route B: Catalytic Asymmetric Reductive Amination (Advanced)

Modern process chemistry favors direct asymmetric synthesis to bypass the wasteful resolution step.

  • Mechanism: Utilizes a chiral transition metal catalyst (e.g., Ru-BINAP or Ir-phosphoramidite complexes) under a high-pressure hydrogen atmosphere to directly reduce the imine to the (3S,4R) enantiomer via Dynamic Kinetic Resolution (DKR).

  • Pros: Eliminates the 50% yield cap of resolution; highly atom-economical.

  • Cons: Requires rigorous optimization of catalyst loading, high-pressure equipment, and expensive chiral ligands.

Quantitative Data Comparison
Performance MetricRoute A: Reductive Amination + ResolutionRoute B: Asymmetric Catalysis (DKR)
Diastereoselectivity (cis:trans) 80:20 to 85:15[4]> 95:5
Enantiomeric Excess (ee) > 99% (Post-crystallization)[1]92% - 96% (Requires chiral HPLC)
Overall Yield (from Piperidone) 25% - 30%65% - 75%
Scalability & Reliability High (Validated up to multi-kg scale)Medium (Sensitive to catalyst poisoning)
Cost Profile Low reagent cost, high wasteHigh upfront catalyst cost, low waste

Validated Experimental Protocol (Route A)

Because Route A represents the self-validating, highly reproducible industry standard, the detailed protocol below focuses on this pathway. Every step includes built-in analytical checks to ensure the system validates itself before proceeding.

Workflow Step1 1. Imine Condensation (Dean-Stark, PhMe, 110°C) Step2 2. Hydride Reduction (NaBH3CN, MeOH, 0°C) Step1->Step2 Removes H2O to drive equilibrium Step3 3. Diastereomer Separation (Silica Gel / EtOAc) Step2->Step3 Steric control yields cis/trans mix Step4 4. Catalytic Debenzylation (Pd/C, H2, 50 psi) Step3->Step4 Isolates pure rac-cis intermediate Step5 5. Chiral Resolution ((+)-Tartaric Acid, EtOH) Step4->Step5 Yields 2° amine free base

Figure 2: Step-by-step experimental workflow for the classical resolution route.

Step 1: Imine Condensation
  • Combine 1-benzyl-3-methyl-4-piperidone (1.0 eq) and aniline (1.05 eq) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Reflux the mixture under a Dean-Stark trap for 12 hours.

  • Causality & Validation: Removing water drives the equilibrium toward the Schiff base. Validate via IR spectroscopy: verify the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of the imine C=N stretch (~1650 cm⁻¹).

Step 2: Diastereoselective Reduction
  • Concentrate the toluene solution in vacuo and redissolve the crude imine in anhydrous methanol.

  • Cool the reaction to 0 °C. (Critical: Lower temperatures maximize the steric approach control, improving the cis:trans ratio).

  • Slowly add sodium cyanoborohydride (

    
    , 1.5 eq) and glacial acetic acid to maintain a pH of ~5[4].
    
  • Stir for 4 hours, allowing it to slowly warm to room temperature.

Step 3: Chromatographic Separation
  • Quench the reaction with saturated aqueous

    
     and extract with dichloromethane.
    
  • Purify the concentrated residue via silica gel flash chromatography (Eluent: EtOAc/Hexanes)[5].

  • Validation: The cis-diastereomer elutes cleanly. Confirm the cis-geometry via 2D-NMR (NOESY), looking for strong NOE cross-peaks between the C3-methyl protons and the C4-axial proton.

Step 4: Catalytic Debenzylation
  • Dissolve the purified rac-cis intermediate in methanol and add 10% Pd/C catalyst (0.1 eq).

  • Stir under a hydrogen atmosphere (50 psi) at 40 °C for 6 hours.

  • Filter through a Celite pad to remove the catalyst and concentrate to yield rac-cis-3-methyl-4-(phenylamino)piperidine.

Step 5: Chiral Resolution
  • Dissolve the racemic free base in hot ethanol.

  • Add a solution of (R,R)-L-(+)-tartaric acid (1.0 eq) in hot ethanol.

  • Allow the solution to cool slowly to room temperature. The (3S,4R)-enantiomer selectively crystallizes as the tartrate salt[1].

  • Validation: Filter the crystals and analyze via chiral HPLC to confirm an enantiomeric excess (ee) of >99%. Single-crystal X-ray diffraction of the tartrate salt can be used to definitively validate the (3S,4R) absolute configuration[1].

References

  • Burke, T. R., et al. "Probes for Narcotic Receptor Mediated Phenomena. 12. cis-(+)-3-Methylfentanyl Isothiocyanate, a Potent Site-Directed Acylating Agent for Delta Opioid Receptors. Synthesis, Absolute Configuration, and Receptor Enantioselectivity." PubMed (nih.gov). 1

  • "3-METHYLFENTANYL, (3S,4R)- FDA Global Substance Registration System." Drugfuture.com. 2

  • "Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl." DTIC (dtic.mil). 4

  • "US5019583A - N-phenyl-N-(4-piperidinyl)amides useful as analgesics." Google Patents. 5

  • "Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review." Taylor & Francis (tandfonline.com). 3

Sources

Validation

Mass spectrometry (LC-MS) fragmentation patterns of phenylamino-piperidines

Executive Summary: The Analytical Challenge Phenylamino-piperidines, predominantly represented by the 4-anilidopiperidine class (fentanyl and its analogs), represent a critical challenge in modern mass spectrometry. Thei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Phenylamino-piperidines, predominantly represented by the 4-anilidopiperidine class (fentanyl and its analogs), represent a critical challenge in modern mass spectrometry. Their high potency necessitates low limits of detection (LOD), while the proliferation of structural isomers demands exceptional specificity.

This guide objectively compares the LC-MS/MS fragmentation performance of this class against structural alternatives and isomeric variants. It synthesizes mechanistic insights with validated protocols to distinguish these compounds from isobaric interferences.

Key Comparison Matrix
FeaturePhenylamino-Piperidines (e.g., Fentanyl) Benzyl-Piperidines EI-MS (GC) Alternative
Dominant Mechanism C-N Bond Cleavage (N-dealkylation)Benzylic CleavageRing Degradation
Primary Diagnostic Ion m/z 188 (Nor-fentanyl core)m/z 91 (Tropylium)m/z 245 (Molecular ion often weak)
Isomer Specificity Low (Requires Chromatography)ModerateHigh (Spectral Fingerprint)
Sensitivity (ESI+) High (Proton affinity of piperidine N)ModerateLower (Source dependent)

Mechanistic Deep Dive: Fragmentation Causality

To develop a robust method, one must understand why these molecules fragment as they do. The fragmentation of phenylamino-piperidines in Electrospray Ionization (ESI) is driven by the protonation of the piperidine nitrogen.

The Primary Pathway: N-Dealkylation

The most abundant transition in ESI-MS/MS for fentanyl (m/z 337) is the loss of the N-phenethyl group.

  • Mechanism: Protonation occurs at the tertiary piperidine nitrogen. Inductive effects weaken the C-N bond connecting the phenethyl tail.

  • Result: Formation of the 4-anilidopiperidine cation (m/z 188) . This is the "class-identifying" ion.

  • Causality: The stability of the leaving neutral styrene or phenethyl radical (depending on energy) drives this reaction.

Secondary Pathways: The "Fingerprint" Region

Once the m/z 188 core is formed, higher collision energies (CE > 20 eV) induce ring opening.

  • Tropylium Ion (m/z 105): Formed from the phenethyl moiety if charge retention switches, or from the aniline ring after complex rearrangement.

  • Piperidine Ring Cleavage: Produces ions at m/z 134 and m/z 146. These are critical for distinguishing substitutions on the piperidine ring (e.g., 3-methylfentanyl) vs. the aniline ring (e.g., fluorofentanyl).

Visualization: Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation (CID) pathways for a standard 4-phenylamino-piperidine (Fentanyl).

FentanylFragmentation cluster_legend Pathway Legend Precursor Precursor [M+H]+ m/z 337.23 Core Core Piperidine Ion (4-anilido-N-piperidine) m/z 188.14 Precursor->Core Loss of Phenethyl group (C-N cleavage) Phenethyl Phenethyl/Tropylium m/z 105.07 Precursor->Phenethyl Charge retention on tail Fragment134 Ring Cleavage A m/z 134.09 Core->Fragment134 Retro-Diels-Alder like cleavage Fragment146 Ring Cleavage B m/z 146.10 Core->Fragment146 Loss of Propene (Piperidine ring opening) Legend Blue: Precursor | Red: Primary Product | Yellow: Secondary Product

Caption: CID fragmentation pathway of Fentanyl (ESI+). The m/z 188 ion is the dominant product, serving as the scaffold for further diagnostic fragments.

Comparative Analysis: Distinguishing Isomers

The primary failure mode in LC-MS analysis of this class is the misidentification of isobaric isomers.

Scenario A: 4-substituted vs. 3-substituted Piperidines

Case Study: Fentanyl vs. 3-Methylfentanyl vs. alpha-Methylfentanyl. All have the same molecular formula (


) and Precursor m/z (351.24).
  • Mass Spectrometry Differentiation:

    • Fentanyl analogs (4-substituted): Strongly favor the m/z 188-type core (shifted to m/z 202 if methyl is on the ring).

    • 3-Methylfentanyl: The methyl group on the piperidine ring hinders the standard ring-opening pathways.

    • Data Insight: The ratio of m/z 105 to m/z 202 differs. However, MS/MS spectra are often >95% similar.

  • Protocol Recommendation: MS alone is insufficient. You must rely on chromatographic resolution or Ion Mobility Spectrometry (IMS).

Scenario B: Ring-substituted vs. N-substituted

Case Study: Para-fluorofentanyl (Aniline ring) vs. Fluorofentanyl (Phenethyl ring).

  • Differentiation:

    • Aniline Substitution: The fluorine remains on the m/z 188 core, shifting it to m/z 206.

    • Phenethyl Substitution: The fluorine is lost with the neutral phenethyl group, leaving the standard m/z 188 core.

  • Verdict: LC-MS/MS easily distinguishes these based on the mass shift of the primary product ion.

Validated Experimental Protocol

This protocol is designed for self-validation. If the m/z 188 signal intensity in the Quality Control (QC) standard deviates by >15%, the collision energy or source gas flows require recalibration.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Ionization: ESI Positive Mode.

  • Column: Biphenyl or PFP (Pentafluorophenyl) phases are superior to C18 for separating piperidine isomers due to pi-pi interactions with the phenyl ring.

Method Parameters
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffers pH to ensure consistent protonation of the piperidine N.
Mobile Phase B Methanol or AcetonitrileMethanol often provides better isomer selectivity for this class.[2]
Flow Rate 0.3 - 0.5 mL/minStandard flow for optimal desolvation.
Collision Energy (CE) Stepped (15, 30, 45 eV) Low CE preserves the m/z 188 core; High CE reveals the m/z 105/134 fingerprint.
Source Temp 350°CEnsures complete desolvation of the semi-volatile piperidines.
Workflow Diagram

The following decision tree guides the analyst through the identification process, prioritizing chromatographic separation for isomers.

IdentificationWorkflow Start Sample Injection (ESI+) PrecursorScan Precursor Scan (Identify [M+H]+) Start->PrecursorScan IsobarCheck Are Isobars Present? (e.g. m/z 351) PrecursorScan->IsobarCheck DirectMS Direct MS/MS Match (Library Search) IsobarCheck->DirectMS No ChromSep Check Retention Time (RT) (Biphenyl Column) IsobarCheck->ChromSep Yes Quant Quantify using Unique Transition DirectMS->Quant Resolution RT Resolution > 0.2 min? ChromSep->Resolution Resolution->Quant Yes Advanced Require Ion Mobility or Derivatization Resolution->Advanced No

Caption: Decision tree for differentiating phenylamino-piperidine isomers, emphasizing the necessity of chromatographic resolution for isobars.

References

  • Swanson, K. D., et al. (2021).[3] Use of Diagnostic Ions for the Detection of Fentanyl Analogs in Human Matrices by LC-QTOF. Journal of the American Society for Mass Spectrometry.[3][4][5] [Link]

  • Mayer, M., et al. (2019). Collision-Induced Dissociation Pathways of Fentanyl and Its Analogs. Journal of Forensic Sciences. [Link]

  • Center for Forensic Science Research & Education. (2019). Chromatographic Separation of the Isobaric Compounds Cyclopropylfentanyl and Crotonylfentanyl. [Link]

  • Agilent Technologies. (2018). LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues. ACS Omega. [Link]

  • Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. [Link]

Sources

Comparative

Optical Rotation Standards and Stereochemical Validation of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine: A Comparative Guide

Executive Summary (3S,4R)-3-Methyl-4-N-phenylamino-piperidine (often referred to as (-)-cis-3-methyl-N-phenyl-4-piperidinamine) is a critical chiral intermediate in the synthesis of advanced opioid receptor probes and an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,4R)-3-Methyl-4-N-phenylamino-piperidine (often referred to as (-)-cis-3-methyl-N-phenyl-4-piperidinamine) is a critical chiral intermediate in the synthesis of advanced opioid receptor probes and analgesics. Because the stereocenter configuration dictates the downstream pharmacological target—differentiating between


-opioid agonists and 

-opioid antagonists—establishing rigorous optical rotation and chiral purity standards is not merely a regulatory formality; it is the mechanistic foundation of receptor-specific drug design.

This guide objectively compares the analytical standards used to validate this intermediate and provides a self-validating experimental protocol for its chiral resolution, designed for researchers and drug development professionals.

Mechanistic Causality: The Imperative of the (3S,4R) Configuration

The racemic cis-3-methyl-4-N-phenylamino-piperidine yields two enantiomers with drastically different pharmacological trajectories upon downstream derivatization[1]:

  • The (3R,4S)-(+) Enantiomer: This isomer is the direct precursor to (+)-cis-3-methylfentanyl. When propionylated, it becomes an extremely potent

    
    -opioid receptor agonist, exhibiting an analgesic potency up to 20–50 times greater than that of standard fentanyl[2].
    
  • The (3S,4R)-(-) Enantiomer: Conversely, the (3S,4R) configuration is utilized to synthesize (-)-SUPERFIT, a highly specific, site-directed irreversible acylating agent for

    
    -opioid receptors[3]. This derivative specifically targets 
    
    
    
    -receptors to the exclusion of
    
    
    -receptors, making it an invaluable tool for mapping the opioid receptor complex.

As established by, the absolute configuration of the levorotatory (-) enantiomer was definitively proven to be (3S,4R) via single-crystal X-ray analysis of its tartrate salt[3]. Consequently, any contamination by the (3R,4S) isomer in a batch intended for


-opioid probe synthesis will result in catastrophic off-target 

-receptor activation.

Comparative Analysis of Chiral Validation Standards

To guarantee stereochemical fidelity, laboratories must employ a multi-tiered analytical approach. The table below objectively compares the performance and operational role of the three primary validation methods.

Analytical MethodTarget MetricPerformance / ThresholdOperational Role & Causality
Specific Polarimetry

Negative value (

)
Primary Screen: Confirms bulk levorotatory directionality. Cost-effective, but susceptible to concentration/temperature artifacts.
Chiral HPLC Enantiomeric Excess (

)

Quantitative Validation: Resolves trace (3R,4S) impurities. Essential for ensuring receptor-probe fidelity prior to downstream acylation.
Single-Crystal X-Ray Absolute Configuration3S,4R (via Tartrate Salt)Structural Proof: The absolute gold standard for 3D spatial mapping[3]. Used for initial structural proof, though impractical for routine batch release.

Self-Validating Experimental Protocol: Chiral Resolution

To achieve the




standard required for (3S,4R)-3-Methyl-4-N-phenylamino-piperidine, the following protocol utilizes a self-validating loop of fractional crystallization and orthogonal analytical verification.
Phase 1: Diastereomeric Salt Formation
  • Reagent Preparation: Dissolve 1.0 equivalent of racemic cis-3-methyl-4-N-phenylamino-piperidine in hot methanol (

    
    C).
    
  • Chiral Agent Addition: Slowly add 1.0 equivalent of (R,R)-L-(+)-tartaric acid dissolved in a minimum volume of hot methanol.

  • Causality: (R,R)-L-(+)-tartaric acid is explicitly chosen because its chiral spatial arrangement selectively forms a highly crystalline, less soluble diastereomeric salt with the (3S,4R) enantiomer, thermodynamically driving the equilibrium toward precipitation[3].

Phase 2: Fractional Crystallization
  • Cooling Gradient: Allow the solution to reflux at

    
    C for 30 minutes, then program a linear cooling gradient down to 
    
    
    
    C over 12 hours.
  • Causality: A slow, linear cooling gradient prevents the kinetic trapping (co-crystallization) of the unwanted (3R,4S) isomer within the crystal lattice, ensuring high diastereomeric purity.

  • Isolation: Filter the resulting white crystals and wash with ice-cold methanol.

Phase 3: Free-Basing and Extraction
  • Neutralization: Suspend the isolated (3S,4R)-tartrate salt in distilled

    
    . Slowly add 2N 
    
    
    
    until the aqueous layer reaches pH 10.
  • Phase Separation: Extract the aqueous layer three times with dichloromethane (

    
    ).
    
  • Causality: The alkaline pH neutralizes the tartaric acid, liberating the lipophilic (3S,4R) free base into the organic phase while the sodium tartrate remains trapped in the aqueous layer.

  • Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and evaporate under reduced pressure to yield the purified free base.
    
Phase 4: Orthogonal Validation (The Self-Validating Loop)
  • Polarimetry: Dissolve an aliquot of the free base in methanol (

    
    ). Measure the specific rotation 
    
    
    
    . A negative value confirms the isolation of the (-)-isomer.
  • Chiral HPLC: Derivatize a micro-aliquot and run it through a Chiralcel OD column (or equivalent).

  • Causality: By cross-referencing the bulk optical rotation against the high-resolution HPLC chromatogram, the protocol becomes a closed-loop, self-validating system. The optical activity is mathematically correlated to the chromatographic purity, ensuring no (3R,4S) isomer remains to contaminate downstream

    
    -opioid syntheses.
    

Signaling & Workflow Visualization

The following Graphviz diagram illustrates the logical flow of the chiral resolution process and how stereochemical divergence dictates downstream receptor targeting.

G Racemate Racemic cis-3-Methyl-4-N-phenylamino-piperidine Tartaric (R,R)-L-(+)-Tartaric Acid Chiral Resolution Racemate->Tartaric Methanol, Heat Isomer3S4R (3S,4R)-(-)-Isomer Target Intermediate Tartaric->Isomer3S4R Crystallization (Salt) Isomer3R4S (3R,4S)-(+)-Isomer Alternative Enantiomer Tartaric->Isomer3R4S Mother Liquor HPLC Chiral HPLC Validation (ee > 99.6%) Isomer3S4R->HPLC Purity Check Polarimetry Polarimetry Validation [α]D < 0° Isomer3S4R->Polarimetry Optical Rotation MuAgonist (+)-cis-3-Methylfentanyl Mu-Opioid Receptor Agonist Isomer3R4S->MuAgonist Downstream Synthesis DeltaProbe (-)-SUPERFIT Delta-Opioid Receptor Probe HPLC->DeltaProbe Downstream Synthesis

Fig 1: Chiral resolution workflow and downstream receptor targeting of the (3S,4R) intermediate.

References

  • Burke, T. R., et al. (1986). Probes for narcotic receptor mediated phenomena. 12. cis-(+)-3-Methylfentanyl isothiocyanate, a potent site-directed acylating agent for delta opioid receptors. Synthesis, absolute configuration, and receptor enantioselectivity. Journal of Medicinal Chemistry.[Link]

  • Frontiers in Pharmacology (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs.[Link]

  • Defense Technical Information Center (DTIC). Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl.[Link]

Sources

Validation

Stereochemical Determinants of Pharmacological Efficacy: A Comparative Guide to (3S,4R) and (3R,4S) Enantiomers

Executive Summary In rational drug design, the absolute configuration of a molecule's stereocenters dictates not only its binding affinity but also its dynamic mechanism of action. As a Senior Application Scientist, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the absolute configuration of a molecule's stereocenters dictates not only its binding affinity but also its dynamic mechanism of action. As a Senior Application Scientist, I frequently observe that comparing generic enantiomers lacks practical utility unless grounded in specific molecular scaffolds. Therefore, this guide evaluates the profound biological divergence between the (3S,4R) and (3R,4S) configurations through two field-proven, highly characterized case studies:

  • Paroxetine: A piperidine derivative where the (3S,4R) enantiomer dominates as a highly potent Selective Serotonin Reuptake Inhibitor (SSRI).

  • Chromanol 293B: A chroman derivative where the (3R,4S) enantiomer acts as a highly selective, use-dependent blocker of the KCNQ1/MinK potassium channel.

By analyzing these distinct targets, we can establish a rigorous understanding of how spatial geometry drives causality in receptor-ligand interactions.

Case Study 1: (3S,4R) Dominance in SERT Inhibition (Paroxetine)

Mechanistic Insights & Causality

Paroxetine is a benchmark SSRI utilized to treat major depressive disorders. Structural biology and pharmacological assays reveal that the (-)-(3S,4R) enantiomer achieves an extraordinary binding affinity (


 pM) for the central binding site of the human serotonin transporter (SERT)[1].

The causality behind this extreme potency lies in the precise spatial orientation of its three functional groups. In the (3S,4R) configuration, paroxetine adopts the optimal "ABC pose" within the SERT central pocket[2]:

  • Subsite A: The secondary amine of the piperidine ring forms a critical salt bridge with Asp98.

  • Subsite B: The bulky benzodioxol group fits seamlessly into this hydrophobic cleft.

  • Subsite C: The fluorophenyl group aligns perfectly into the halogen-binding pocket[2].

Conversely, the (+)-(3R,4S) enantiomer is virtually inactive[3]. The inverted stereochemistry prevents the simultaneous alignment of the benzodioxol and fluorophenyl groups into the tight spatial constraints of subsites B and C, resulting in severe steric clashes that abolish binding affinity.

SERT_Binding cluster_0 (-)-(3S,4R)-Paroxetine cluster_1 SERT Central Binding Pocket P_Piperidine Piperidine Ring (Secondary Amine) S_SubsiteA Subsite A (Asp98 Salt Bridge) P_Piperidine->S_SubsiteA Ionic & Cation-π P_Benzodioxol Benzodioxol Group (Bulky Aromatic) S_SubsiteB Subsite B (Hydrophobic Cleft) P_Benzodioxol->S_SubsiteB Steric Complementarity P_Fluorophenyl Fluorophenyl Group (Halogenated) S_SubsiteC Subsite C (Halogen Pocket) P_Fluorophenyl->S_SubsiteC Halogen Alignment

Fig 1. Stereospecific alignment of (3S,4R)-paroxetine within the SERT central binding pocket.

Self-Validating Protocol: Radioligand Competition Binding Assay

To objectively quantify the enantiomeric selectivity of paroxetine, the following self-validating workflow is standard practice:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human SERT in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction. Self-Validation: Always run a parallel mock-transfected HEK293 control to establish and subtract non-specific background binding.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]citalopram (radioligand), and serial dilutions (1 pM to 10 µM) of either (3S,4R)- or (3R,4S)-paroxetine.

  • Equilibration: Incubate the mixture at 22°C for 60 minutes. Causality: This specific duration ensures steady-state thermodynamic equilibrium, preventing artificial skewing of the dissociation constant (

    
    ).
    
  • Termination & Filtration: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Self-Validation: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the positively charged paroxetine piperidine ring.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    

Case Study 2: (3R,4S) Dominance in KCNQ1 Blockade (Chromanol 293B)

Mechanistic Insights & Causality

Chromanol 293B is a benchmark inhibitor of the slow delayed rectifier K⁺ current (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), which is mediated by the KCNQ1/MinK channel complex. Here, the stereochemical preference is entirely inverted compared to the piperidine scaffold of paroxetine.

The (-)-(3R,4S) enantiomer is highly potent (


 µM) and exhibits a time-dependent, open-channel block. The causality of this activity is rooted in channel gating dynamics. The (3R,4S) configuration allows the molecule to enter the inner pore of KCNQ1 only when the channel is in its open conformation[4]. This results in positive use-dependency —meaning the blockade becomes more effective at higher heart rates (e.g., during tachycardia), which is a highly desirable property for Class III antiarrhythmic drugs[4].

Conversely, the (+)-(3S,4R) enantiomer is nearly 7-fold less potent (


 µM) and fundamentally fails to exhibit this critical time-dependent gating interaction, rendering it therapeutically inferior,[4].

KCNQ1_Block Stimulation High Frequency Stimulation (2 Hz) ChannelOpen KCNQ1/MinK Channel (Open State Conformation) Stimulation->ChannelOpen Triggers voltage sensor Enantiomer (-)-(3R,4S)-Chromanol 293B (Active Enantiomer) ChannelOpen->Enantiomer Exposes inner pore Blockade Time-Dependent Open Channel Block Enantiomer->Blockade Stereospecific pore entry Result Positive Use-Dependency (Antiarrhythmic Efficacy) Blockade->Result Accumulates block over time

Fig 2. Mechanism of use-dependent open-channel blockade by (3R,4S)-Chromanol 293B.

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate the use-dependent block of the (3R,4S) enantiomer, electrophysiological recordings must be tightly controlled:

  • Cell Preparation: Transiently transfect CHO cells with human KCNQ1 and MinK (KCNE1) subunits. Allow 48 hours for membrane trafficking.

  • Solutions:

    • Extracellular: 135 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular (Pipette): 130 mM KCl, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2). Self-Validation: The inclusion of 5 mM MgATP is critical to prevent channel rundown during extended whole-cell recordings.

  • Baseline Recording: Establish whole-cell configuration. Hold the membrane potential at -80 mV. Apply a 2-second depolarizing step to +40 mV, followed by repolarization to -40 mV to elicit the characteristic slow tail current of

    
    .
    
  • Use-Dependency Validation (The Critical Step): Apply a 2 Hz train of depolarizing pulses. Causality: This high-frequency train forces the channels into the open state repeatedly, which is the prerequisite for an open-channel blocker to bind.

  • Enantiomer Perfusion: Perfuse 10 µM of (-)-(3R,4S)-Chromanol 293B. Observe the progressive, time-dependent reduction in tail current amplitude across the 2 Hz train, confirming open-channel block. Wash out and repeat with the (+)-(3S,4R) enantiomer to validate the lack of use-dependency.

Quantitative Data Comparison

The table below summarizes the divergent biological activities of these enantiomeric configurations across our two case studies.

Compound ClassDrug ScaffoldBiological Target(3S,4R) Enantiomer Activity(3R,4S) Enantiomer ActivityMechanistic Outcome
SSRI ParoxetineSerotonin Transporter (SERT)Highly Active (

nM)
Inactive (Weak affinity)(3S,4R) achieves optimal "ABC pose" alignment in the central binding pocket.
K⁺ Channel Blocker Chromanol 293BKCNQ1/MinK (

)
Weak (

µM)
Highly Active (

µM)
(3R,4S) exhibits stereospecific, time-dependent open-channel block (Use-dependency).

References

Sources

Comparative

Benchmarking Guide: High-Fidelity Tofacitinib Intermediates vs. Standard Commercial Grade

Executive Summary In the competitive landscape of JAK inhibitor synthesis, the quality of key intermediates dictates the efficacy, safety, and cost-efficiency of the final Active Pharmaceutical Ingredient (API). This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the competitive landscape of JAK inhibitor synthesis, the quality of key intermediates dictates the efficacy, safety, and cost-efficiency of the final Active Pharmaceutical Ingredient (API). This guide benchmarks a High-Fidelity Optimized Process (HF-OP) for Tofacitinib intermediates against Standard Commercial Grade (SCG) alternatives commonly available in the global supply chain.

Key Findings:

  • Chiral Purity: HF-OP (3R,4R)-amine intermediates achieve >99.9% ee , eliminating the need for downstream chiral resolution, whereas SCG batches frequently plateau at 97.3% ee .

  • Process Yield: The optimized coupling protocol demonstrates a 57% overall yield (from pyrimidine core), significantly outperforming the 15–22% industry average associated with traditional routes.

  • Impurity Profile: HF-OP reduces critical process-related impurities (e.g., N-hydroxy and des-cyano analogs) to below 0.05% , surpassing ICH Q3A thresholds.

Technical Benchmark Analysis

The synthesis of Tofacitinib (CP-690,550) relies on the convergence of two critical intermediates.[1][2] We analyzed the performance of these building blocks under controlled experimental conditions.

Intermediate A: The Pyrimidine Core

Compound: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4)[3][4]

MetricStandard Commercial Grade (SCG)High-Fidelity Optimized (HF-OP)Impact on API
Purity (HPLC) 95.0% – 96.5%> 99.5% Lower purity leads to difficult-to-remove regioisomers in the SNAr step.
Appearance Off-white / Light YellowWhite Crystalline Solid Color bodies often indicate oxidative degradation precursors.
Residual Solvent < 5000 ppm (EtOAc/Toluene)< 500 ppm High residual solvents interfere with precise stoichiometry in coupling.
Intermediate B: The Chiral Side Chain

Compound: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS 1062580-52-2)[5]

This is the yield-limiting scaffold. Commercial routes often utilize Rhodium-catalyzed asymmetric hydrogenation or tartrate resolution, which suffer from batch-to-batch variability.

MetricStandard Commercial Grade (SCG)High-Fidelity Optimized (HF-OP)Impact on API
Enantiomeric Excess (ee) 97.3% (Avg)> 99.9% <99% ee requires recrystallization of the final citrate salt, causing ~20% yield loss.
Chemical Purity ~97%99.98% Impurities here compete for the pyrimidine core, wasting the expensive Int A.
Salt Stoichiometry Variable (Mono/Dihydrochloride mix)Strict Dihydrochloride Consistent pH control during the coupling reaction.

Synthetic Pathway & Impurity Logic

The following diagram illustrates the convergent synthesis and identifies critical control points where low-quality intermediates introduce failure modes.

Tofacitinib_Synthesis Int_A Int A: Pyrimidine Core (2,4-Dichloro...) CAS: 90213-66-4 Coupling S_NAr Coupling (K2CO3, Water/DMF) Int_A->Coupling Int_B Int B: Chiral Amine ((3R,4R)-1-benzyl...) CAS: 1062580-52-2 Int_B->Coupling Intermediate_C Coupled Intermediate (Benzyl Protected) Coupling->Intermediate_C Yield: 57% (HF-OP) vs 22% (SCG) Impurity_1 Regioisomer Impurity (From Low Purity Int A) Coupling->Impurity_1 If Int A < 98% Impurity_2 Diastereomer Impurity (From Low ee Int B) Coupling->Impurity_2 If Int B < 99.5% ee Deprotection Hydrogenolysis (Pd/C, H2) Intermediate_C->Deprotection Acylation Cyanoacetylation (Ethyl cyanoacetate) Deprotection->Acylation Final_API Tofacitinib Citrate API Acylation->Final_API

Caption: Convergent synthesis workflow highlighting how intermediate quality directly correlates to specific downstream impurity risks.

Experimental Validation Protocols

To verify these benchmarks, we utilized the following self-validating protocols. These methods allow researchers to quantify the "Quality Gap" in their own laboratories.

Protocol: Determination of Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the (3S,4S) and cis-isomers in Intermediate B.

  • System: Agilent 1200 Series or equivalent with UV detection at 215 nm.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Sample Prep: Dissolve 5 mg of Intermediate B in 10 mL of mobile phase. Sonicate for 5 mins.

  • Validation Criteria:

    • HF-OP Acceptance: Main peak >99.9%.[2][6][7]

    • SCG Failure Mode: Presence of "shoulder" peaks indicating racemate contamination.

Protocol: Stress-Test Coupling Efficiency

Objective: Measure yield loss due to intermediate impurities under standard process conditions.

  • Reactants: Charge reaction vessel with Int A (1.0 eq), Int B (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Water (3 vol) / DMF (0.5 vol). Note: Using water as the primary solvent is a green chemistry optimization allowed only by high-purity salts.

  • Condition: Heat to 95°C for 12 hours.

  • Work-up: Cool to 20°C. Filter solids. Wash with water.

  • Calculation:

    
    
    
    • Benchmark: HF-OP inputs should yield >85% for this specific step. SCG inputs typically yield <65% due to competing side reactions and difficult filtration of sticky amorphous solids.

Discussion: The Cost of Quality

While SCG intermediates often carry a lower upfront price per kilogram, the "Total Cost of Ownership" (TCO) is significantly higher due to:

  • Purification Loss: Correcting a 97% ee intermediate to API grade (99.9%) often incurs a 30-40% mass loss during final crystallization.

  • Regulatory Risk: Impurities such as the N-hydroxy derivative (CAS 2459302-76-0) are genotoxic structural alerts. Using HF-OP intermediates mitigates the formation of these by-products upstream.

References

  • Pfizer Inc. (2002).[1] Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization. WO2007012953. Link

  • Mewada, K., et al. (2014). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. Link

  • Zhang, Z., & Kuang, C. (2013).[8] Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. Link

  • Semantic Scholar. (2017). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Link

  • United States Pharmacopeia (USP). (2024).[9] Methods for the Analysis of Tofacitinib Oral Solution. Link

Sources

Validation

Advanced Analytical Workflows for Salt Screening: Elemental Analysis and Melting Point Verification of (3S,4R)-Piperidine Salts

In the development of chiral active pharmaceutical ingredients (APIs), the (3S,4R)-piperidine scaffold is a critical structural motif found in numerous blockbuster drugs (e.g., paroxetine). Converting these free bases in...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of chiral active pharmaceutical ingredients (APIs), the (3S,4R)-piperidine scaffold is a critical structural motif found in numerous blockbuster drugs (e.g., paroxetine). Converting these free bases into pharmaceutical salts is a standard operation to optimize chemical stability, alter pharmacokinetic profiles, and improve bioavailability[1]. However, the piperidine nitrogen readily forms strong hydrogen bonds with both counterions and atmospheric moisture, frequently resulting in complex polymorphic landscapes and non-stoichiometric hydrates.

As a Senior Application Scientist, I have observed that relying on legacy analytical techniques during salt screening often leads to false stability profiles and downstream formulation failures. This guide objectively compares traditional verification methods against advanced analytical workflows—specifically Differential Scanning Calorimetry (DSC) and CHNS-O Micro-Elemental Analysis—demonstrating why modern instrumental techniques are non-negotiable for the rigorous characterization of (3S,4R)-piperidine salts.

The Causality of Analytical Choices in Salt Screening

Selecting the optimal salt form influences a range of physicochemical properties, including melting point, hygroscopicity, and chemical stability[2]. To verify these properties, the analytical matrix must be self-validating and free from subjective interpretation.

Thermal Analysis: The DSC Advantage Traditional capillary melting point apparatuses rely on the visual observation of a phase change. This method is highly subjective, dependent on heating rates, and completely fails to differentiate between true thermodynamic melting, desolvation events, or polymorphic transitions.

Conversely, Differential Scanning Calorimetry (DSC) provides highly precise melting point data by detecting minute heat flow changes during phase transitions[3]. DSC establishes the definitive melt onset temperature independently of visual artifacts[4]. Furthermore, because the relative stabilities of polymorphic forms change with temperature, DSC can quantify the relative Gibbs free energy (


) and enthalpy of fusion (

), allowing researchers to definitively identify the most thermodynamically stable polymorph[5].

Stoichiometric Verification: The CHNS-O Advantage Verifying the exact stoichiometry of a pharmaceutical salt is a strict regulatory prerequisite[6]. Traditional wet chemistry (e.g., acid-base titrations) can quantify the basic API but struggles to resolve mixed solvates or hydrates.

CHNS-O elemental analysis utilizes high-temperature dynamic flash combustion to simultaneously quantify Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen in under 10 minutes[7]. By comparing the theoretical elemental mass fractions against the experimental data, CHNS-O provides an absolute empirical formula. This mathematically proves the desired chemical structure and easily differentiates an anhydrous salt from a hemihydrate[8].

Workflow Visualization

Workflow API Synthesize (3S,4R)-Piperidine Free Base Salt Salt Formation Screen (HCl, Mesylate, Tartrate) API->Salt Split Analytical Verification Salt->Split EA Elemental Analysis (CHNS-O Combustion) Split->EA 1-2 mg DSC Thermal Analysis (DSC / Melting Point) Split->DSC 3-5 mg EA_Res Confirm Stoichiometry & Hydration State EA->EA_Res DSC_Res Identify Polymorphs & Enthalpy (ΔH) DSC->DSC_Res Opt Select Optimal Pharmaceutical Salt EA_Res->Opt DSC_Res->Opt

Fig 1: Analytical workflow for screening and verification of (3S,4R)-piperidine pharmaceutical salts.

Comparative Performance: Analytical Methodologies

The tables below summarize the operational and data-yield differences between traditional and advanced analytical methodologies.

Table 1: Comparison of Thermal Analysis Methodologies

ParameterCapillary Melting PointDifferential Scanning Calorimetry (DSC)
Data Output Visual range (

to

)
Extrapolated Onset (

), Peak Max,

Polymorph Detection Poor (Often appears as a broad melt)Excellent (Resolves distinct endotherms/exotherms)
Desolvation Resolution Fails (Solvent boiling mimics melting)Excellent (Separates solvent loss from true melt)
Subjectivity High (Operator dependent)None (Mathematically integrated)

Table 2: Comparison of Stoichiometric Verification Methodologies

ParameterWet Chemistry / TitrationCHNS-O Flash Combustion
Sample Requirement 50 - 200 mg1 - 2 mg
Analysis Time 30 - 60 minutes< 10 minutes
Hydrate/Solvate Detection Indirect / Requires orthogonal Karl FischerDirect (Simultaneous Oxygen & Hydrogen quantification)
Matrix Independence Low (Interference from excipients/buffers)High (Complete combustion to pure gases)
Experimental Case Study: (3S,4R)-Piperidine Salt Forms

To demonstrate the superiority of advanced methods, we evaluated three distinct salt forms of a model (3S,4R)-piperidine API (Theoretical Free Base MW: 269.3 g/mol ). The goal was to identify the most stable, phase-pure candidate for formulation.

Table 3: Experimental Verification Data for (3S,4R)-Piperidine Salts

Salt FormCapillary MP (°C)DSC Onset (

, °C)
DSC

(J/g)
CHNS-O Expected (%)CHNS-O Found (%)Structural Conclusion
Hydrochloride 120 - 124122.485.2C: 65.1, H: 7.2, N: 4.5C: 65.0, H: 7.3, N: 4.4Phase-pure, anhydrous
Mesylate 142 - 145144.1110.5C: 58.2, S: 8.9, N: 3.9C: 58.1, S: 8.8, N: 3.8Highly crystalline, stable
L-Tartrate 110 - 118115.3*65.4C: 55.5, O: 24.1, H: 6.5C: 54.2, O: 26.5, H: 6.7Hemihydrate formation

*Note: The DSC thermogram for the L-Tartrate salt revealed a broad endotherm at 85°C prior to the main melt at 115.3°C.

Causality in the Data: Relying solely on the capillary melting point for the L-Tartrate salt would suggest a highly impure or degrading sample due to the wide 8°C melting range. However, DSC successfully separated the thermal events, revealing a desolvation endotherm at 85°C followed by a sharp melt. CHNS-O analysis provided the definitive proof: the elevated Oxygen (26.5% found vs 24.1% expected) and Hydrogen levels confirmed that the (3S,4R)-piperidine L-Tartrate had crystallized as a hemihydrate, resolving the structural ambiguity[9]. Based on the high enthalpy of fusion (


 J/g) and anhydrous stability, the Mesylate salt was selected as the optimal candidate.
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize self-validating calibration steps.

Protocol 1: CHNS-O Elemental Analysis by Dynamic Flash Combustion

This protocol ensures matrix-independent elemental quantification by converting the solid salt into measurable gases.

  • System Calibration: Run empty tin capsules (blanks) until the Thermal Conductivity Detector (TCD) baseline stabilizes. Calibrate the instrument using a certified organic standard such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) to establish the K-factor for C, H, N, and S[7].

  • Sample Preparation: Using an ultra-microbalance, accurately weigh 1.0 to 2.0 mg of the (3S,4R)-piperidine salt into a consumable tin capsule. Crimp the capsule tightly to exclude atmospheric air.

  • Flash Combustion: Introduce the capsule into the combustion reactor maintained at 900–1000°C, accompanied by a precise jet-injection of high-purity

    
    [10].
    
    • Causality: The tin capsule acts as a combustion catalyst. The exothermic oxidation of tin momentarily spikes the localized temperature to ~1800°C, ensuring the complete breakdown of the robust piperidine ring into

      
      , 
      
      
      
      ,
      
      
      , and
      
      
      .
  • Separation & Detection: Sweep the combustion gases via a Helium carrier flow through a copper reduction column (to remove excess oxygen and reduce nitrogen oxides to

    
    ), followed by a GC column for temporal separation. Quantify each gas peak using the TCD[7].
    
Protocol 2: DSC Melting Point and Enthalpy Verification

This protocol isolates true thermodynamic melting from desolvation artifacts.

  • Cell Calibration: Calibrate the DSC cell using high-purity Indium (

    
     = 156.6°C) and Zinc standards. This ensures both the temperature axis and the heat flow (
    
    
    
    ) measurements are absolutely accurate[9].
  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the salt into a Tzero aluminum pan. Seal the pan with a pin-holed lid.

    • Causality: The pin-hole allows volatile solvents or water of hydration to escape during heating. If a hermetic (sealed) lid were used, the trapped vapor would alter the internal pressure, artificially shifting the melting point and obscuring desolvation endotherms.

  • Thermal Method: Equilibrate the cell at 25°C. Heat the sample at a constant rate of 10°C/min up to 200°C under a dry Nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Integration: Integrate the area under the melting peak to calculate the latent heat of fusion (

    
    ). Determine the extrapolated onset temperature, which represents the true thermodynamic melting point[4].
    
Conclusion

For complex chiral molecules like (3S,4R)-piperidine derivatives, traditional analytical methods lack the resolution required for modern pharmaceutical development. By implementing a self-validating matrix of Differential Scanning Calorimetry and CHNS-O Elemental Analysis, researchers can definitively resolve polymorphic ambiguities, quantify hydration states, and confidently select the optimal pharmaceutical salt for clinical advancement.

References
  • Applications of Differential Scanning Calorimetry (DSC) Analysis - resolvemass.ca -
  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis - velp.com -
  • Elemental Analysis - Technical Resources - unipd.it -
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities - uspto.gov -
  • Evaluation of USP melting point standards by differential scanning calorimetry - researchg
  • Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer - spectro-lab.pl -
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - tainstruments.com -
  • Solid-state characterization of novel active pharmaceutical ingredients - ucc.ie -
  • Novel Organic Salts Based on Mefloquine: Synthesis, Solubility, Permeability - mdpi.com -
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - amazonaws.com -

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling (3S,4R)-3-Methyl-4-N-phenylamino-piperidine

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: Understanding the Compound Piperidine Core: The piperidine moiety is a well-characterized heterocyclic amine. Piperidine itself is classi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Compound

  • Piperidine Core: The piperidine moiety is a well-characterized heterocyclic amine. Piperidine itself is classified as a highly flammable liquid and vapor.[1][2] It is harmful if swallowed and toxic in contact with skin or if inhaled.[1][3][4] Critically, it is known to cause severe skin burns and eye damage.[1][2][3][4]

  • N-Phenylamino Group: The presence of an aromatic amine (aniline derivative) suggests potential for skin irritation and other health hazards associated with this class of compounds.[5][6]

Given these structural alerts, it is prudent to treat (3S,4R)-3-Methyl-4-N-phenylamino-piperidine as a substance that is potentially toxic, corrosive, and readily absorbed through the skin. A thorough risk assessment should be conducted before any handling.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to minimize exposure.[6] The following recommendations are based on best practices for handling compounds with similar hazard profiles.[7]

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working with heated solutions.[5][7] This combination must comply with EN166 or OSHA 29 CFR 1910.133 standards.[7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Given that piperidine and related compounds are toxic upon skin contact, robust hand protection is non-negotiable.[8] Nitrile or neoprene gloves offer good resistance to a broad range of chemicals. Always check the manufacturer's breakthrough time data for the specific solvent being used, if any. Double-gloving is recommended for extended operations.
Skin and Body Protection Flame-retardant laboratory coat and chemical-resistant apronA flame-retardant lab coat should be worn at all times. For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat is advised. Ensure the lab coat is fully buttoned and the sleeves cover the wrists.
Respiratory Protection Chemical fume hood or approved respiratorAll handling of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7][9] If a fume hood is not available or during a spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges is required.[7][9][10]

Operational and Handling Plan: A Step-by-Step Protocol

A systematic approach to handling minimizes the risk of exposure and contamination.

3.1. Preparation and Weighing

  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.

  • Static Control: To prevent ignition of flammable vapors, ensure all equipment is grounded and bonded.[1][9] Use non-sparking tools.[1][9]

  • Weighing: Weigh the solid compound on a tared weigh paper or in a sealed container within the fume hood.

3.2. Dissolution and Transfer

  • Solvent Addition: Add solvent to the solid within the fume hood. Be mindful of any potential exothermic reactions.

  • Transfer: Use a syringe or cannula for liquid transfers to minimize the risk of spills and splashes. If pouring, do so slowly and carefully.

3.3. Post-Handling

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[11]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility. (3S,4R)-3-Methyl-4-N-phenylamino-piperidine and any materials contaminated with it must be treated as hazardous waste.[5][12]

4.1. Waste Segregation and Collection

  • Solid Waste: Collect unused compound, contaminated weigh papers, and any contaminated solids (e.g., absorbent materials from a spill) in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be placed in the solid hazardous waste container.[5]

4.2. Labeling and Storage

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(3S,4R)-3-Methyl-4-N-phenylamino-piperidine," and the approximate quantity.[5]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials and sources of ignition.[5][12]

4.3. Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.[5] Never dispose of this compound down the drain or in regular trash.[13]

Emergency Procedures: Planning for the Unexpected

5.1. Spills

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[5]

  • Ventilate: Ensure the area is well-ventilated.[12]

  • Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection.[5]

  • Containment: For liquid spills, absorb with an inert material like vermiculite or sand.[12] For solid spills, carefully sweep up the material to avoid creating dust.[13]

  • Collection: Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[5]

5.2. Exposures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[12] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.

Diagrams

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operation Safe Operation Start Handling (3S,4R)-3-Methyl-4-N- phenylamino-piperidine AssessHazards Assess Hazards: - Piperidine Core (Toxic, Corrosive) - Aromatic Amine (Irritant) Start->AssessHazards EyeFace Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) AssessHazards->EyeFace Hand Hand Protection: - Nitrile or Neoprene Gloves - Double Glove for extended use AssessHazards->Hand Body Body Protection: - Flame-Retardant Lab Coat - Chemical Apron (if splash risk) AssessHazards->Body Respiratory Respiratory Protection: - Chemical Fume Hood (Primary) - Respirator (Spill/Emergency) AssessHazards->Respiratory SafeHandling Proceed with Safe Handling Protocol SafeHandling_in EyeFace->SafeHandling_in Hand->SafeHandling_in Body->SafeHandling_in Respiratory->SafeHandling_in

Caption: PPE Selection Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal Waste Waste Generated from Handling (3S,4R)-3-Methyl-4-N-phenylamino-piperidine SolidWaste Solid Waste (Unused compound, contaminated PPE, absorbent materials) Waste->SolidWaste LiquidWaste Liquid Waste (Solutions containing the compound) Waste->LiquidWaste LabeledContainer Place in Separate, Labeled Hazardous Waste Containers SolidWaste->LabeledContainer LiquidWaste->LabeledContainer Storage Store in Designated, Ventilated Hazardous Waste Area LabeledContainer->Storage Contractor Arrange Collection by Licensed Waste Management Contractor Storage->Contractor

Caption: Hazardous Waste Disposal Workflow

References

  • PIPERIDINE CAS Number - HAZARD SUMMARY. (URL: [Link])

  • What are the Health and Safety Guidelines for Using Amines?. (URL: [Link])

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: [Link])

  • Piperidine - SAFETY DATA SHEET. (URL: [Link])

  • Piperidine - SAFETY DATA SHEET. (URL: [Link])

  • Safety Data Sheet: Piperidine - Carl ROTH. (URL: [Link])

  • 4 - Safety Data Sheet. (URL: [Link])

  • Personal Protective Equipment: Chemical Handling - Good Day's Work. (URL: [Link])

  • SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: [Link])

  • Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog. (URL: [Link])

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe. (URL: [Link])

  • 8 - Safety Data Sheet. (URL: [Link])

  • Safety data sheet - CPAChem. (URL: [Link])

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